VH032 thiol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H30N4O4S2 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-(2-acetamido-3-methyl-3-sulfanylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H30N4O4S2/c1-13-19(33-12-25-13)16-7-5-15(6-8-16)10-24-21(30)18-9-17(29)11-27(18)22(31)20(23(3,4)32)26-14(2)28/h5-8,12,17-18,20,29,32H,9-11H2,1-4H3,(H,24,30)(H,26,28)/t17-,18+,20?/m1/s1 |
Clave InChI |
MTXNPMAFURZVJC-ZOVQDZKKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of VH032: A Cornerstone Ligand for VHL-Mediated Targeted Protein Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of VH032, a pivotal small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 has become an indispensable tool in the field of targeted protein degradation (TPD), primarily through its incorporation into Proteolysis Targeting Chimeras (PROTACs). This document details the scientific background, experimental protocols, and key data associated with VH032, offering valuable insights for researchers in chemical biology and drug discovery.
Introduction: The Role of VHL in Cellular Homeostasis and the Advent of VH032
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2VHL).[1][2][3] This complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions.[1][2] The interaction between VHL and HIF-1α is mediated by the hydroxylation of a specific proline residue on HIF-1α.[1][2][4]
Small molecules that can modulate this protein-protein interaction (PPI) are of significant therapeutic interest. VH032 emerged from structure-guided design efforts as a potent, non-peptidic, and cell-permeable ligand that mimics the hydroxylated proline motif of HIF-1α, thereby disrupting the VHL/HIF-1α interaction.[1][3][5] Its primary application has been as a VHL-recruiting moiety in PROTACs, which are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ligase, leading to the target's degradation.[2][6][7][8]
The VHL-HIF-1α Signaling Pathway and VH032's Mechanism of Action
Under normal oxygen levels (normoxia), the HIF-1α transcription factor is hydroxylated on proline residues by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows HIF-1α to be recognized by the VHL protein, leading to its ubiquitination and degradation by the proteasome. VH032 acts as a competitive inhibitor, binding to the same pocket on VHL that recognizes the hydroxylated proline of HIF-1α, thereby stabilizing HIF-1α levels.[1][2][9]
Caption: VHL-HIF-1α pathway under normoxia and its inhibition by VH032.
Synthesis of VH032
The synthesis of VH032 has been approached through various routes, often converging on key intermediates.[10] Strategies employed include C–H arylation of 4-methylthiazole, benzonitrile reduction, or Suzuki–Miyaura cross-coupling.[10] A recent publication outlines a unified, five-step strategy capable of producing multigram quantities of VH032 with a 56% overall yield.[11]
A common final step in many synthetic routes involves the acylation of a primary amine precursor.[4]
Example Experimental Protocol: Acetylation of VH032 Amine
This protocol describes the final step in one of the reported syntheses of VH032.[4]
-
Reactants: VH032 amine (1 equivalent), Acetic anhydride (Ac₂O, 1.5 equivalents), N,N-diisopropylethylamine (DIPEA, 3 equivalents).
-
Solvent: Dichloromethane (DCM).
-
Procedure:
-
Dissolve VH032 amine in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the stirred solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by preparative High-Performance Liquid Chromatography (Prep-HPLC) to yield the final VH032 product. A reported yield for this step is 60.6%.[4]
Caption: General workflow for the final acetylation step in VH032 synthesis.
Biophysical Characterization and Quantitative Data
The binding affinity of VH032 and its derivatives to the VHL complex is a critical parameter for its function. Various biophysical assays have been employed to quantify this interaction.
Binding Affinity Data
The following table summarizes key quantitative data for VH032 and related compounds.
| Compound/Probe | Method | Target | Binding Affinity (Kd) | IC50 | Reference(s) |
| VH032 | Unknown | VHL E3 Ligase | 185 nM | N/A | [12] |
| BODIPY FL VH032 (Probe) | TR-FRET | VCB Complex | 3.01 nM | N/A | [4][5] |
| BODIPY FL VH032 (Probe) | FP Assay | VCB Complex | 100.8 nM | N/A | [4] |
| VH101 (Derivative) | Unknown | VHL | 44 nM | N/A | [1] |
| VHL Ligand Panel | TR-FRET | VCB Complex | N/A | 44.31 nM (avg) | [4] |
VCB Complex: VHL-ElonginC-ElonginB complex. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. FP: Fluorescence Polarization.
Experimental Protocol: TR-FRET Binding Assay
A highly sensitive TR-FRET assay has been developed to characterize VHL ligands using a fluorescent probe derived from VH032 (BODIPY FL VH032).[4][5]
-
Principle: The assay relies on the proximity of a donor fluorophore (Terbium-labeled anti-GST antibody) and an acceptor fluorophore (BODIPY FL on the VH032 probe). When the probe binds to a GST-tagged VCB complex, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competing VHL ligand, such as VH032, will displace the probe, disrupting FRET and causing a decrease in the signal.
-
Materials: GST-tagged VCB protein complex, Terbium-labeled anti-GST antibody (donor), BODIPY FL VH032 (acceptor probe), test compounds (e.g., VH032).
-
Procedure:
-
Prepare a mixture of the GST-VCB complex and the Terbium-anti-GST antibody and incubate to allow for binding.
-
Add serial dilutions of the test compound to the wells of a microplate.
-
Add the BODIPY FL VH032 probe to all wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio and plot it against the concentration of the test compound to determine the IC₅₀ value.
-
Application in PROTACs: Hijacking the Ubiquitin-Proteasome System
The most significant application of VH032 is as the VHL-recruiting ligand in PROTACs.[2][6][7][13] A PROTAC is a bifunctional molecule consisting of a ligand for a target protein, a linker, and a ligand for an E3 ligase (e.g., VH032). By simultaneously binding the target protein and VHL, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.[8]
Caption: The mechanism of action for a VH032-based PROTAC.
Conclusion
VH032 is a landmark molecule in chemical biology and medicinal chemistry. Its discovery as a potent inhibitor of the VHL/HIF-1α interaction has not only provided tools to study the hypoxia pathway but, more importantly, has unlocked the potential of VHL as an E3 ligase for targeted protein degradation. The well-characterized synthesis and binding kinetics of VH032 have made it a go-to building block for the development of novel PROTACs, driving forward a new paradigm in therapeutics. This guide provides the foundational knowledge required for researchers to effectively utilize and build upon the pioneering work associated with VH032.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
The Role of VH032 Thiol in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of many successful PROTACs is the E3 ligase ligand, which serves to recruit a specific E3 ubiquitin ligase to the target protein. VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, has become a cornerstone in the design and development of VHL-recruiting PROTACs. This technical guide provides an in-depth overview of the role of VH032 and its thiol-functionalized derivatives in TPD, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.
VH032 functions as a high-affinity binder to the VHL protein, a key component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][2][3] By incorporating VH032 into a PROTAC, researchers can effectively hijack the VHL ligase to induce the ubiquitination and subsequent proteasomal degradation of a desired target protein. The thiol group in VH032 thiol derivatives provides a convenient handle for conjugation to a target protein ligand via a linker, a common strategy in PROTAC synthesis.[4][5]
Mechanism of Action
The fundamental principle behind VH032-mediated targeted protein degradation is the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Quantitative Data
The efficacy of VH032-based PROTACs is typically quantified by two key parameters: DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).[6][7] The binding affinity of VH032 to the VHL E3 ligase is measured by the dissociation constant (Kd).
| PROTAC/Ligand | Target Protein | Cell Line | DC50 | Dmax | Kd (VHL) | Citation |
| VH032 | - | - | - | - | 185 nM | [3][8] |
| MZ1 | BRD4 | HeLa | ~100 nM | >95% | - | [9] |
| AT1 | BRD4 | - | - | - | - | [6] |
| GP262 | PI3Kα/mTOR | MDA-MB-231 | 227.4 nM (p110α), 45.4 nM (mTOR) | 71.3% (p110α), 74.9% (mTOR) | - | [10] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | - | - | [11] |
Experimental Protocols
Western Blot Analysis of Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following treatment with a VH032-based PROTAC.[12][13]
Materials:
-
Cells expressing the target protein
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of VH032 or VH032-based PROTACs to the VHL protein.[11][14]
Materials:
-
GST-tagged VCB (VHL-ElonginC-ElonginB) protein complex
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled VH032 probe (e.g., BODIPY FL VH032) (acceptor fluorophore)[11]
-
VH032 or test compound
-
Assay buffer
-
384-well microplates
Procedure:
-
Assay Setup: In a 384-well plate, add the assay buffer, Tb-anti-GST antibody, and GST-VCB protein complex.
-
Compound Addition: Add serial dilutions of the VH032 test compound or PROTAC.
-
Probe Addition: Add the fluorescently labeled VH032 probe.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: The TR-FRET signal is proportional to the amount of fluorescent probe bound to the VCB complex. A decrease in the signal indicates displacement of the probe by the test compound. Calculate the IC50 or Ki value from the dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-VHL).[15]
Materials:
-
Cells expressing the target protein
-
VH032-based PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target
-
Co-IP lysis buffer
-
Antibody against the target protein or VHL
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and VHL to confirm their co-precipitation.
Conclusion
VH032 and its thiol derivatives are indispensable tools in the field of targeted protein degradation. Their ability to potently and selectively recruit the VHL E3 ligase has enabled the development of a wide range of PROTACs against various disease-relevant targets. A thorough understanding of the underlying mechanism of action, coupled with robust quantitative assays and well-defined experimental protocols, is crucial for the successful design and optimization of novel VH032-based degraders. This guide provides a foundational resource for researchers embarking on or advancing their work in this exciting and rapidly evolving area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
The Structural Basis of VH032's Affinity for the VHL E3 Ubiquitin Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biophysical principles governing the binding of the small molecule VH032 to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032 has emerged as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. A thorough understanding of the VH032-VHL interaction is paramount for the rational design and optimization of novel PROTAC-based therapeutics.
Core Executive Summary
The von Hippel-Lindau protein is the substrate recognition component of the VCB-Cul2-RBX1 E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The small molecule VH032 is a potent and selective ligand that binds to VHL, effectively mimicking the binding of the hydroxylated HIF-1α peptide. This interaction disrupts the VHL:HIF-1α association, leading to the stabilization of HIF-1α and the activation of the hypoxic response. The high affinity and specificity of VH032 for VHL have made it a widely utilized E3 ligase handle in the design of PROTACs. This guide will dissect the key molecular interactions, present quantitative binding data, and detail the experimental methodologies used to characterize this crucial interaction.
Quantitative Binding Affinity of VH032 and Related Ligands to VHL
The binding affinity of VH032 and its analogs to the VHL protein complex has been extensively characterized using various biophysical techniques. The dissociation constant (Kd) is a key parameter that quantifies the strength of this interaction, with lower values indicating a tighter binding. The following table summarizes the reported binding affinities for VH032 and other relevant VHL ligands.
| Ligand | Method | Kd (nM) | Reference |
| VH032 | Multiple Methods | 185 | [1] |
| VH101 | Not Specified | 44 | |
| BODIPY FL VH032 | TR-FRET | 3.01 | [2] |
| MZ1 (PROTAC) | TR-FRET (Ki) | 6.3 | [2] |
| VH298 | TR-FRET (Ki) | 18.9 | [2] |
| VH032 phenol | TR-FRET (Ki) | 14.6 | [2] |
| VH032-PEG4-amine | TR-FRET (Ki) | 6.8 | [2] |
| BOC-VH032 | TR-FRET (Ki) | 2100 | [2] |
| Me-VH032 amine | TR-FRET (Ki) | 3400 | [2] |
| VH032 amine | TR-FRET (Ki) | 5700 | [2] |
The VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α protein is continuously synthesized and subsequently hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This post-translational modification creates a binding site for the VHL E3 ligase complex, leading to the ubiquitination and proteasomal degradation of HIF-1α. In hypoxic conditions, PHDs are inactive, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. VH032 mimics the hydroxylated proline motif of HIF-1α, thereby blocking its interaction with VHL and stabilizing its levels even in the presence of oxygen.
Structural Basis of VH032 Binding to VHL
The high-affinity interaction between VH032 and VHL is underpinned by a series of specific molecular interactions, as revealed by X-ray crystallography (PDB ID: 4W9H). VH032 occupies the same binding pocket on VHL as the hydroxylated HIF-1α peptide. The key interactions include:
-
Hydroxyproline Mimic: The central hydroxyproline-like motif of VH032 is crucial for binding. The hydroxyl group forms a key hydrogen bond with the side chain of Ser111 and the backbone carbonyl of His110 in VHL.
-
Hydrophobic Interactions: The tert-butyl group of VH032 is accommodated in a hydrophobic pocket formed by VHL residues including Tyr98, Trp117, and Leu104. This interaction significantly contributes to the binding affinity.
-
Amide Group Interactions: The amide groups of VH032 form additional hydrogen bonds with the side chains of Ser111 and the backbone of VHL residues, further stabilizing the complex.
-
Thiazole Moiety: The 4-methylthiazole group engages in hydrophobic and potential π-stacking interactions within the binding site.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the VH032-VHL interaction are provided below. These protocols are synthesized from published literature and are intended to serve as a comprehensive guide for researchers.
Recombinant VCB Complex Expression and Purification
The VHL protein is typically expressed and purified as a complex with Elongin B and Elongin C (VCB complex) to ensure its stability and functionality.
-
Expression: The human VHL, Elongin B, and Elongin C genes are co-expressed in E. coli, often from a polycistronic vector to ensure stoichiometric expression of the subunits.[3] A tag, such as a His-tag or GST-tag, is commonly fused to one of the subunits to facilitate purification.
-
Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.
-
Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).
-
Size-Exclusion Chromatography: The eluted protein complex is further purified by size-exclusion chromatography to remove aggregates and any remaining contaminants, yielding a highly pure and homogenous VCB complex.[3]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
-
Instrumentation: A Biacore instrument (or equivalent) is typically used.
-
Immobilization: The purified VCB complex is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: A serial dilution of VH032 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) is injected over the sensor surface. The change in the refractive index, proportional to the mass bound to the surface, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon). The surface stability can be assessed over time to ensure the assay is suitable for library screening.[3]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Instrumentation: A MicroCal ITC200 or equivalent instrument is used.
-
Sample Preparation: The purified VCB complex is placed in the sample cell, and VH032 is loaded into the injection syringe. Both are in the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).
-
Titration: A series of small injections of VH032 are made into the VCB solution. The heat change upon each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
Fluorescence Polarization (FP) Assay
FP is a competitive binding assay used to determine the affinity of a ligand by measuring its ability to displace a fluorescently labeled probe from its target protein.
-
Reagents: Purified VCB complex, a fluorescently labeled probe that binds to VHL (e.g., a FAM-labeled HIF-1α peptide or BODIPY FL VH032), and the unlabeled competitor (VH032).[4][5]
-
Assay Principle: The assay measures the change in fluorescence polarization when the small, rapidly rotating fluorescent probe binds to the much larger VCB protein, causing it to tumble more slowly and thus increasing the polarization of the emitted light.[4]
-
Procedure:
-
A fixed concentration of the VCB complex and the fluorescent probe are incubated together in a microplate well.
-
A serial dilution of VH032 is added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate filters (e.g., excitation at 485 nm and emission at 528 nm for a fluorescein-based probe).[4]
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of VH032. The IC50 value (the concentration of VH032 that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the VH032-VHL complex, revealing the precise atomic interactions at the binding interface.
-
Crystallization: The purified VCB complex is concentrated and mixed with VH032. This complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection: The resulting crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is built into the electron density and refined to produce the final atomic coordinates. The crystal structure of the VCB complex in with VH032 has been solved to a resolution of 2.10 Å (PDB ID: 4W9H).
Conclusion
The potent and specific binding of VH032 to the VHL E3 ubiquitin ligase is a well-characterized interaction that forms the foundation for a significant portion of current PROTAC development. A deep understanding of the structural basis of this interaction, supported by robust biophysical data, is essential for the design of next-generation PROTACs with improved efficacy, selectivity, and drug-like properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and exploitation of the VH032-VHL interaction in the pursuit of novel therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pubs.acs.org [pubs.acs.org]
VH032 as a Chemical Probe for Hypoxia Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VH032 is a potent and selective small molecule ligand of the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It functions as an inhibitor of the VHL/HIF-1α (Hypoxia-Inducible Factor 1-alpha) protein-protein interaction.[2] This activity makes VH032 a valuable chemical probe for studying the hypoxia signaling pathway and a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of VH032, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its application in interrogating the hypoxia pathway.
Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[3][4] This post-translational modification allows VHL to recognize, ubiquitinate, and consequently target HIF-1α for proteasomal degradation, keeping its levels low.[5] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[3] HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in cellular adaptation to low oxygen, such as angiogenesis and glycolysis.[3][4]
VH032 mimics the endogenous HIF-1α binding to VHL, thereby competitively inhibiting the VHL/HIF-1α interaction.[2] This leads to the stabilization of HIF-1α even under normoxic conditions, activating the hypoxic response.[2] Its primary utility, however, lies in its incorporation into PROTACs. In a PROTAC molecule, VH032 serves as the VHL-recruiting ligand, which is connected via a linker to a ligand for a target protein of interest.[6] This brings the target protein into proximity with the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation.
Quantitative Data
The binding affinity and inhibitory activity of VH032 and its derivatives have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of VH032 and Derivatives to VHL
| Compound | Assay | Kd (nM) | Reference(s) |
| VH032 | - | 185 | [2][7][8] |
| VH101 | - | 44 | [9] |
| BODIPY FL VH032 | TR-FRET | 3.01 | [10][11] |
| BODIPY FL VH032 | FP | 100.8 | [10][11] |
Table 2: Inhibitory Activity of VH032 and Related Compounds
| Compound | Assay | IC50 | Ki | Reference(s) |
| VH032 | TR-FRET | 77.8 nM | 33.4 nM | [10] |
| VH298 | TR-FRET | 44.0 nM | 18.9 nM | [10] |
| MZ1 | TR-FRET | 14.7 nM | 6.3 nM | [10] |
| VH032 phenol | TR-FRET | 34.0 nM | 14.6 nM | [10] |
| VH032-PEG4-amine | TR-FRET | 5.9 nM | 6.8 nM | [10] |
| VH032 amine | TR-FRET | 13.3 µM | 5.7 µM | [10] |
| Me-VH032 amine | TR-FRET | 7.9 µM | 3.4 µM | [10] |
| BOC-VH032 | TR-FRET | 4.9 µM | 2.1 µM | [10] |
| VH032 | FP | 352.2 nM | 142.1 nM | [10] |
| VH298 | FP | 288.2 nM | 110.4 nM | [10] |
| MZ1 | FP | 226.2 nM | 79.7 nM | [10] |
| VH032 phenol | FP | 212.5 nM | 77.9 nM | [10] |
| VH032-PEG4-amine | FP | 430.8 nM | 181.0 nM | [10] |
| BOC-VH032 | FP | 16.3 µM | 8.0 µM | [10] |
| VH032 | Glioma Cells (U87MG) | 59.2 µM | - | [12] |
| VH032 | Glioma Cells (U251) | 85.07 µM | - | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding of VH032's role. The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are protocols for key experiments involving VH032.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay measures the binding affinity of VH032 to the VHL complex in a competitive format.[10][11]
Materials:
-
GST-VCB (VHL-ElonginB-ElonginC) protein complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
VH032 or other test compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of VH032 or other test compounds in DMSO.
-
In a 384-well plate, add the test compounds.
-
Add a pre-mixed solution of GST-VCB and Terbium-labeled anti-GST antibody to each well.
-
Add BODIPY FL VH032 to all wells.
-
Incubate the plate at room temperature for 90 minutes in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (BODIPY FL).
-
The ratio of the emission at 520 nm to 490 nm is calculated. A decrease in this ratio indicates displacement of the fluorescent probe by the test compound.
-
Calculate IC50 values from the dose-response curves.
Fluorescence Polarization (FP) Binding Assay
This is another competitive binding assay to determine the affinity of VH032 for the VHL complex.[10][11]
Materials:
-
GST-VCB protein complex
-
Assay Buffer: 50 mM Tris (pH 7.5), 0.01% Triton X-100
-
VH032 or other test compounds
-
384-well black, flat-bottom plates
Procedure:
-
Prepare serial dilutions of VH032 or other test compounds in DMSO.
-
To the wells of a 384-well plate, add the test compounds.
-
Add a solution of GST-VCB to each well.
-
Add BODIPY FL VH032 to all wells.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 528 nm.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe.
-
Determine IC50 values from the resulting dose-response curves.
Western Blot for HIF-1α Stabilization
This cellular assay is used to visualize the stabilization of HIF-1α following treatment with VH032.[13]
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
VH032
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of VH032 or a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 16, or 24 hours).
-
Lyse the cells on ice using lysis buffer. For HIF-1α, which is rapidly degraded, it is recommended to lyse cells quickly in Laemmli sample buffer.[13]
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot to visualize the protein bands. Increased band intensity for HIF-1α in VH032-treated samples compared to the control indicates stabilization.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
This assay measures the change in mRNA levels of HIF-1α target genes (e.g., CA9, GLUT1, VEGF) upon VH032 treatment.[14]
Materials:
-
Cell line of interest
-
VH032
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Treat cells with VH032 as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in VH032-treated samples relative to the control.
Conclusion
VH032 is a well-characterized and versatile chemical probe for the hypoxia signaling pathway. Its ability to potently and selectively bind to VHL allows for the targeted inhibition of the VHL/HIF-1α interaction, leading to the stabilization of HIF-1α and the activation of the hypoxic response. This property makes it an invaluable tool for dissecting the complexities of cellular oxygen sensing. Furthermore, its widespread use as a VHL ligand in the design of PROTACs has revolutionized the field of targeted protein degradation, opening new avenues for therapeutic intervention in a wide range of diseases. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize VH032 in their studies of hypoxia signaling and the development of novel protein degraders.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. VH032 suppresses glioma proliferation by inhibiting the VHL/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Potent and selective chemical probe of hypoxic signalling downstream of HIF-α hydroxylation via VHL inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to VH032 Thiol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. At the heart of many successful PROTACs lies the recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VH032, a potent VHL ligand, and its functionalized derivatives are critical precursors in the synthesis of these heterobifunctional molecules. This technical guide provides an in-depth exploration of VH032 thiol as a key building block for PROTAC synthesis, offering detailed experimental protocols, quantitative data for performance assessment, and visualizations of the underlying biological and chemical workflows.
Quantitative Performance of VH032-Based PROTACs
The efficacy of a PROTAC is primarily defined by its ability to induce the degradation of a target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[1][2] The following tables summarize the performance of various PROTACs synthesized using VH032 derivatives, primarily targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-established target in oncology.[3][4][5]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| MZ1 | BRD4 | VH032 | PEG | ~18 | >90 | HeLa | [6] |
| ARV-771 | BRD2/3/4 | VH032 derivative | Undisclosed | <1 (for c-MYC) | Not specified | 22Rv1 | [5] |
| QCA570 | BET proteins | Undisclosed VHL Ligand | Undisclosed | ~1 | >90 | Bladder Cancer Cells | [4][7] |
| dBET1 | BET proteins | VH032 derivative | PEG | ~34 | >80 | HEK293 | [6] |
| PROTAC 17 | BRD4 | VH032 | Undisclosed | <1000 (at 1µM) | >90 | Not specified | [5] |
Note: The specific VH032 derivative used in some of these PROTACs may not be the thiol variant, but the data illustrates the general efficacy of VH032-based degraders.
Experimental Protocols
Synthesis of VH032 Amine Hydrochloride (A Key Precursor)
A feasible, column chromatography-free, multi-gram scale synthesis of VH032 amine hydrochloride has been reported, which is a crucial starting material for this compound. The overall process involves several steps, culminating in the deprotection of a Boc-protected intermediate.[8]
Step 1: Synthesis of tert-Butyl 4-(4-Methylthiazol-5-yl)benzylcarbamate [8] A mixture of tert-butyl 4-bromobenzylcarbamate, 4-methylthiazole, and potassium acetate in DMAc is degassed with nitrogen. Palladium(II) acetate is added, and the mixture is heated. After reaction completion, the mixture is concentrated, and the product is extracted with ethyl acetate.
Step 2: Boc Deprotection to Yield 4-(4-Methylthiazol-5-yl)benzylamine [8] The purified product from the previous step is treated with hydrochloric acid in dioxane to remove the Boc protecting group, yielding the amine hydrochloride salt.
Step 3: Coupling with Boc-L-tert-leucine [8] The resulting amine is coupled with Boc-L-tert-leucine using a coupling agent such as HATU and a base like DIPEA in a solvent like DCM.
Step 4: Boc Deprotection and Coupling with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid [8] The Boc group is removed from the product of Step 3, and the resulting amine is then coupled with the protected hydroxyproline derivative.
Step 5: Final Boc Deprotection to Yield VH032 Amine Hydrochloride [8] The final Boc protecting group is removed with HCl in dioxane to yield VH032 amine hydrochloride as a solid.
Synthesis of this compound
Materials:
-
VH032 Amine Hydrochloride
-
3-Mercaptopropionic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve VH032 amine hydrochloride in anhydrous DCM under an inert atmosphere.
-
Add DIPEA to neutralize the hydrochloride salt and create the free amine.
-
In a separate flask, dissolve 3-mercaptopropionic acid, HOBt, and DIC in anhydrous DCM.
-
Slowly add the activated acid solution to the VH032 amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Conjugation of this compound to a Maleimide-Functionalized Linker
This compound is designed for facile conjugation to linkers or ligands for proteins of interest (POIs) that have a compatible reactive group, such as a maleimide.[9][10]
Materials:
-
This compound
-
Maleimide-functionalized linker (e.g., PEG-maleimide)
-
Degassed buffer, pH 7.0-7.5 (e.g., phosphate-buffered saline (PBS), HEPES)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the maleimide-functionalized linker in DMF or DMSO.
-
Dissolve this compound in a minimal amount of DMF or DMSO and add it to the degassed buffer.
-
Add the solution of the maleimide-functionalized linker to the this compound solution. A typical molar ratio of maleimide to thiol is 1.1:1 to ensure complete reaction of the thiol.[9]
-
Flush the reaction vessel with an inert gas and seal it.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight, protected from light.[10]
-
Monitor the reaction by LC-MS to confirm the formation of the thioether conjugate.
-
Purify the resulting PROTAC molecule by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Process: Workflows and Pathways
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound can be streamlined using solid-phase synthesis, which allows for easier purification and handling of intermediates.[11][12][13]
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
BRD4 Degradation Signaling Pathway
PROTACs containing a VH032 moiety and a BRD4-binding moiety, such as a JQ1 derivative, induce the degradation of BRD4, which in turn affects downstream signaling pathways involved in cell growth and proliferation.[3][4]
Caption: Signaling pathway of BRD4 degradation induced by a VH032-based PROTAC.
This technical guide provides a foundational understanding of the role of this compound in the rapidly evolving field of targeted protein degradation. The provided protocols and data serve as a valuable resource for researchers aiming to design and synthesize novel PROTACs for therapeutic applications. As our understanding of the intricate interplay between PROTACs, E3 ligases, and target proteins deepens, the strategic use of well-defined precursors like this compound will continue to be paramount in the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.tocris.com [resources.tocris.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VH032 Thiol: A Key Building Block for Targeted Protein Degradation
VH032 thiol has emerged as a critical chemical tool for researchers in drug discovery and chemical biology. As a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a foundational component in the design of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, structure, mechanism of action, and relevant experimental protocols for its application.
Chemical Properties and Structure
This compound is a derivative of the well-established VHL ligand, VH032. The key modification is the presence of a thiol (-SH) group, which provides a convenient reactive handle for conjugation to linkers and, subsequently, to target protein ligands, forming heterobifunctional PROTAC molecules.[1]
The chemical identity and core properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-((R)-2-Acetamido-3-mercapto-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | [1][2] |
| Chemical Formula | C₂₃H₃₀N₄O₄S₂ | [1][2] |
| Molecular Weight | 490.64 g/mol | [1][2] |
| CAS Number | 2098836-54-3 | [1][2] |
| Purity | ≥95% (as determined by HPLC) | [1] |
| Storage Conditions | Store at -20°C | [1][2] |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The parent molecule, VH032, is a potent inhibitor of the interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α).[3][4] By binding to VHL, this compound allows a PROTAC to hijack the VHL E3 ligase complex.[5]
The general mechanism of a this compound-based PROTAC is as follows:
-
The PROTAC, a heterobifunctional molecule, simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase via its this compound-derived warhead.
-
This binding induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.
-
The proximity brought about by the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.
-
The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome.[6][7]
-
The PROTAC is then released and can catalyze further degradation cycles.
Quantitative Data
The binding affinity of the VHL ligand is a critical parameter for the efficacy of the resulting PROTAC. While direct degradation data (DC₅₀) for this compound itself is not applicable as it is a building block, the binding affinity of its parent compound and derivatives provides a strong indication of its potential.
| Compound | Parameter | Value | Assay Method | Reference |
| VH032 | Kd vs. VHL | 185 nM | Not specified | [3][4][8][9] |
| BODIPY FL VH032 | Kd vs. VCB Complex | 3.01 nM | TR-FRET | [10] |
| GMB-475 (VH032-based PROTAC) | IC₅₀ vs. BCR-ABL1 | 1.11 µM | Cell-based degradation | [11] |
Experimental Protocols
This section details key experimental methodologies relevant to the synthesis and evaluation of this compound and its derivatives.
A precise, step-by-step synthesis protocol for this compound is proprietary to commercial suppliers. However, a plausible synthetic route can be conceptualized based on the known synthesis of VH032 amine and standard chemical transformations for introducing a thiol group.[12][13] The process generally involves the coupling of three key fragments: the hydroxyproline core, the thiazole-benzylamine side chain, and the acetamido-mercapto-methylbutanoyl warhead.
This protocol is adapted from a published method for characterizing VHL ligands using a fluorescent probe (BODIPY FL VH032).[10] It allows for the high-throughput determination of binding affinities (Kᵢ).
Materials:
-
GST-VCB protein complex (VHL, Elongin B, Elongin C)
-
Tb-anti-GST antibody (FRET donor)
-
BODIPY FL VH032 (FRET acceptor probe)
-
This compound or derivative (test compound)
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound derivative) in DMSO, followed by dilution in assay buffer.
-
Assay Reaction:
-
Add GST-VCB protein complex to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Add the Tb-anti-GST antibody.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.
-
Add the BODIPY FL VH032 probe to initiate the competition reaction.
-
-
Incubation: Incubate the plate for 90-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite the donor (Tb) at ~340 nm and measure emission from both the donor (~490 nm) and the acceptor (BODIPY FL, ~520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 490 nm emission). Plot the ratio against the log of the test compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
This is a standard method to confirm that a PROTAC constructed with this compound successfully induces the degradation of its intended target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC (containing this compound)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with loading buffer, and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of degradation.
VHL Signaling Pathway Context
VH032 and its derivatives directly interact with a key component of the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), the PHD enzymes hydroxylate HIF-1α, allowing VHL to recognize and target it for proteasomal degradation. By binding to the same site on VHL that recognizes hydroxylated HIF-1α, VH032-based molecules act as competitive inhibitors, leading to the stabilization of HIF-1α and the activation of hypoxic response genes.[7][14]
References
- 1. VH 032, thiol | CAS 2098836-54-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Von Hippel-Lindau Protein as a Target for PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of VHL Biology and Targeted Protein Degradation
The field of therapeutic intervention is undergoing a paradigm shift, moving beyond simple occupancy-based inhibition to harnessing the cell's own machinery for targeted protein degradation.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution.[3][4] These heterobifunctional molecules are designed to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[5][6][7]
The von Hippel-Lindau (VHL) protein, a critical component of the Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL^), has emerged as one of the most widely and successfully utilized E3 ligases for PROTAC development.[3][8][9] This is largely due to its widespread tissue expression and the availability of well-characterized, high-affinity small molecule ligands that can be incorporated into PROTAC design.[3][4] This guide provides a comprehensive technical overview of the VHL protein as a target for PROTACs, detailing its mechanism of action, quantitative parameters of notable VHL-based PROTACs, key experimental protocols, and the underlying signaling pathways.
The VHL E3 Ligase and Its Native Signaling Pathway
The VHL protein is the substrate recognition subunit of the CRL2^VHL^ E3 ligase complex.[5][10] In its physiological role, VHL is a master regulator of the cellular response to oxygen levels by targeting the alpha-subunits of hypoxia-inducible factor (HIF) transcription factors for degradation.[10][11][12]
Under normal oxygen conditions (normoxia), prolyl hydroxylase domain enzymes (PHDs) hydroxylate specific proline residues on HIF-α.[5][12] This post-translational modification creates a binding site for VHL, leading to the ubiquitination of HIF-α and its degradation by the 26S proteasome.[5][10] In low oxygen conditions (hypoxia), PHDs are inactive, preventing HIF-α hydroxylation. Consequently, VHL cannot recognize HIF-α, which then accumulates, translocates to the nucleus, and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[5][13]
Mechanism of Action: Hijacking VHL for Targeted Degradation
VHL-based PROTACs exploit the natural function of the CRL2^VHL^ complex. A PROTAC molecule consists of three parts: a ligand that binds to the VHL protein, a ligand that binds to the POI, and a chemical linker connecting them.[5][7]
The PROTAC works by forming a ternary complex, bringing the POI into close proximity with the VHL E3 ligase.[2][4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. Once the POI is poly-ubiquitinated, it is recognized and degraded by the proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[2][7]
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is defined by several key parameters, including its binding affinity to both the POI and the E3 ligase, and its ability to promote degradation in a cellular context. Degradation is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum percentage of degradation).[14][15]
Table 1: Performance of Selected VHL-Based PROTACs
| PROTAC Name | Target Protein | VHL Ligand Base | DC50 | Dmax | Cell Line | Assay | Reference |
| MZ-1 | BRD4 | VH032 | ~25 nM | >90% | HeLa | Western Blot | [10] |
| ARD-266 (82) | Androgen Receptor (AR) | Modified VHL Ligand | <100 nM | ~90% | LNCaP | Western Blot | [5] |
| Compound 139 | BRD4 | Heterocyclic VHL Ligand | 3.3 nM | 97% | PC3 | Western Blot | [10] |
| DT2216 | BCL-XL | Undisclosed | - | - | Various | In Clinical Trials | [10][16] |
| KT-333 | STAT3 | Undisclosed | - | - | Various | In Clinical Trials | [10][17] |
| MS33 | WDR5 | Modified VHL Ligand | 260 nM | 71% | EOL-1 | Western Blot | [5] |
| p38α PROTAC (NR-11c) | p38α | Modified VHL Ligand | <100 nM | >80% | U2OS | Western Blot | [7][18] |
Table 2: Binding Affinities and Ternary Complex Data
| PROTAC / Ligand | Binds To | K_D_ / IC50 | Assay Method | Notes | Reference |
| VH032 | VHL | ~190 nM (IC50) | Fluorescence Polarization | A foundational VHL ligand. | [4] |
| VH298 | VHL | 29 nM | SPR | High-affinity VHL ligand. | [10][17] |
| MS33 | VCB & WDR5 (Ternary) | 520 nM (K_D_) | ITC | Ternary complex cooperativity (α) = 1.66. | [5] |
| Compound 134a | VHL | 29 nM (K_D_) | SPR | Potent heterocyclic VHL ligand. | [10] |
Key Experimental Protocols
The development and characterization of VHL-based PROTACs require a suite of biophysical, biochemical, and cellular assays.
Fluorescence Polarization (FP) for VHL Binding
This competitive assay measures the ability of a PROTAC or VHL ligand to displace a fluorescently labeled tracer peptide (e.g., FAM-HIF-1α) from the VHL-ElonginC-ElonginB (VCB) complex.[19]
-
Objective: To determine the binding affinity (IC50) of a compound for the VHL E3 ligase complex.
-
Materials:
-
Purified VCB protein complex.
-
FAM-labeled HIF-1α peptide tracer.
-
Test compounds (PROTACs or VHL ligands).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT).
-
384-well, low-volume, black plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Methodology:
-
Prepare a serial dilution of the test compound in assay buffer.
-
In each well of the plate, add a constant concentration of VCB complex and FAM-HIF-1α tracer. A typical final concentration is 20-50 nM for VCB and 5-10 nM for the tracer.
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (0% inhibition) and no VCB (100% inhibition).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization (mP) on a compatible plate reader.
-
Plot the mP values against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot for Cellular Protein Degradation
This is the standard method to quantify the reduction of a target protein in cells following PROTAC treatment.
-
Objective: To determine the DC50 and Dmax of a PROTAC in a specific cell line.
-
Materials:
-
Cultured cells expressing the POI.
-
PROTAC compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibody specific to the POI.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Gel electrophoresis and Western blotting equipment.
-
-
Methodology:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Wash cells with cold PBS and lyse them directly in the wells with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize samples to the same protein concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescent substrate, and image the blot.
-
Re-probe the blot with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the POI signal to the loading control signal.
-
Plot the normalized POI levels against the PROTAC concentration to calculate DC50 and Dmax values.[14][20]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (K_D_, ΔH, ΔS) of an interaction. It is invaluable for assessing the cooperativity (α) of ternary complex formation.[19]
-
Objective: To measure the binding affinity and thermodynamics of binary (PROTAC-VHL, PROTAC-POI) and ternary (VHL-PROTAC-POI) interactions.
-
Methodology:
-
Binary Titration: Titrate the PROTAC into a solution containing either the VCB complex or the POI to determine the binary binding affinities.
-
Ternary Titration: To measure the affinity of the second protein to the pre-formed binary complex, saturate one protein (e.g., VCB) with the PROTAC. Titrate the second protein (POI) into this pre-formed VCB-PROTAC solution.
-
Cooperativity (α) Calculation: The cooperativity is the ratio of the dissociation constant of the POI to the VCB-PROTAC complex versus the dissociation constant of the POI to the PROTAC alone. An α > 1 indicates positive cooperativity (the proteins prefer to bind the PROTAC together), while an α < 1 indicates negative cooperativity.
-
PROTAC Discovery and Development Workflow
The path from concept to a validated VHL-based PROTAC involves a multi-stage, iterative process that integrates computational design, chemical synthesis, and extensive biological evaluation.
Conclusion and Future Perspectives
The recruitment of the VHL E3 ligase has been a cornerstone of PROTAC technology, leading to potent and selective degraders for a wide range of therapeutic targets, including those previously considered "undruggable".[3][4] Several VHL-based PROTACs have now advanced into clinical trials, highlighting the therapeutic potential of this approach.[16][17]
Future research will likely focus on expanding the chemical space of VHL ligands to improve the physicochemical properties of PROTACs, such as oral bioavailability.[9][21] Furthermore, a deeper understanding of the rules governing ternary complex formation and the structural biology of VHL-PROTAC-POI complexes will continue to guide the rational design of next-generation degraders with enhanced potency and selectivity.[22] The continued exploration of the VHL-PROTAC modality promises to deliver novel therapeutics for a host of human diseases.[9]
References
- 1. VHL-based PROTACs as potential therapeutic agents: Recent progress and perspectives [ouci.dntb.gov.ua]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 9. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Loss of Von Hippel–Lindau (VHL) Tumor Suppressor Gene Function: VHL–HIF Pathway and Advances in Treatments for Metastatic Renal Cell Carcinoma (RCC) [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lifesensors.com [lifesensors.com]
- 16. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 17. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 18. mdpi.com [mdpi.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VH032 Thiol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is a commonly recruited ligase in PROTAC design. VH032 is a potent and well-characterized ligand for VHL. The functionalized version, VH032 thiol, incorporates a reactive thiol group, providing a versatile handle for the covalent attachment of linkers, enabling the modular synthesis of PROTACs.
These application notes provide detailed protocols for the synthesis of PROTACs using this compound, focusing on the formation of a stable thioether linkage with a maleimide-functionalized linker.
Signaling Pathway: VHL-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a PROTAC that utilizes the VHL E3 ligase to induce the degradation of a target protein.
Caption: VHL-mediated targeted protein degradation workflow.
Experimental Workflow for PROTAC Synthesis using this compound
The general workflow for synthesizing a PROTAC using this compound and a maleimide-functionalized linker is depicted below. This process involves the synthesis or acquisition of the necessary building blocks, their conjugation, and subsequent purification and characterization of the final PROTAC molecule.
Caption: General workflow for PROTAC synthesis.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of a PROTAC using this compound. Please note that these are representative values and may require optimization for specific target ligands and linkers.
Table 1: Thiol-Maleimide Conjugation Reaction Parameters
| Parameter | Recommended Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 - 1.2 equivalents | A slight excess may be used to ensure complete consumption of the maleimide linker. |
| Maleimide-Linker-Target Ligand | 1.0 equivalent | The limiting reagent. |
| Solvent | ||
| Recommended Solvents | Anhydrous, degassed DMF or DMSO | These solvents are suitable for dissolving the reactants and facilitating the reaction. |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent oxidation of the thiol group. |
| Work-up and Purification | ||
| Quenching | Not typically required | |
| Purification Method | Preparative Reverse-Phase HPLC | A C18 column is commonly used. |
Table 2: Representative Purification and Characterization Data
| Parameter | Typical Value | Method |
| Purification | ||
| HPLC Column | C18, 5 µm, 100 Å | Standard for small molecule purification. |
| Mobile Phase A | 0.1% TFA in Water | |
| Mobile Phase B | 0.1% TFA in Acetonitrile | |
| Gradient | 20-80% B over 30 minutes (example) | Gradient should be optimized for each specific PROTAC. |
| Characterization | ||
| Purity | >95% | Determined by analytical HPLC. |
| Identity Confirmation | ESI-MS | To confirm the molecular weight of the final product. |
| Structural Confirmation | ¹H NMR, ¹³C NMR | To confirm the chemical structure. |
| Yield | ||
| Overall Yield | 30-60% (from limiting reagent) | Yields can vary significantly based on the complexity of the reactants and linker. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to a Maleimide-Functionalized Linker
This protocol describes the conjugation of this compound to a pre-synthesized maleimide-functionalized linker that is already attached to the target protein ligand.
Materials:
-
This compound
-
Maleimide-functionalized Linker-Target Ligand conjugate
-
Anhydrous, degassed N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Reaction vial with a magnetic stir bar
-
LC-MS for reaction monitoring
Procedure:
-
Preparation of Reactants:
-
Ensure that the Maleimide-functionalized Linker-Target Ligand conjugate is fully characterized and of high purity.
-
Weigh the appropriate amounts of this compound (1.1 equivalents) and the Maleimide-functionalized Linker-Target Ligand conjugate (1.0 equivalent) in a clean, dry reaction vial.
-
-
Reaction Setup:
-
Add a magnetic stir bar to the reaction vial.
-
Purge the vial with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Under the inert atmosphere, add anhydrous, degassed DMF or DMSO to dissolve the reactants. The concentration will depend on the solubility of the reactants but is typically in the range of 0.05-0.1 M.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the progress of the reaction by LC-MS at regular intervals (e.g., every 1-2 hours). The reaction is typically complete within 2-16 hours. Look for the disappearance of the starting materials and the appearance of the desired product mass.
-
-
Work-up (if necessary):
-
Once the reaction is complete, the crude reaction mixture can be directly purified by preparative HPLC. In some cases, dilution with water may be necessary before injection onto the HPLC.
-
Protocol 2: Purification of the this compound-Based PROTAC by Preparative HPLC
Materials:
-
Crude PROTAC reaction mixture
-
Preparative Reverse-Phase HPLC system with a UV detector
-
C18 preparative HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
If the reaction solvent is DMF or DMSO, dilute the crude reaction mixture with a minimal amount of the initial mobile phase composition (e.g., 80% A, 20% B) to ensure solubility and proper loading onto the column.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 20% to 80% B over 30 minutes, but this must be optimized based on the polarity of the specific PROTAC.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
Collect the fractions corresponding to the product peak, which should be identified based on its expected retention time from analytical LC-MS analysis of the crude mixture.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired PROTAC.
-
Remove the acetonitrile from the collected fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified PROTAC as a solid.
-
Protocol 3: Characterization of the Final PROTAC
1. Purity Analysis by Analytical HPLC:
-
Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., DMSO or acetonitrile/water).
-
Analyze the sample using an analytical HPLC system with a C18 column and a suitable gradient to determine the purity of the final compound. Purity should ideally be >95%.
2. Identity Confirmation by Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified PROTAC.
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS) to obtain the mass spectrum.
-
Confirm that the observed molecular weight ([M+H]⁺ or other adducts) matches the calculated molecular weight of the desired PROTAC.
3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve an adequate amount of the purified PROTAC (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of all expected protons and carbons and to verify the covalent linkage between VH032, the linker, and the target ligand. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be employed for more complex structures.
Conclusion
The use of this compound provides a reliable and efficient method for the synthesis of VHL-recruiting PROTACs. The protocols outlined in these application notes offer a comprehensive guide for researchers in the field of targeted protein degradation. Successful synthesis, purification, and characterization of these novel PROTAC molecules are critical steps in the development of new therapeutic agents. Adherence to these methodologies, with appropriate optimization for specific molecular constructs, will facilitate the generation of high-quality PROTACs for further biological evaluation.
Application Notes and Protocols for the Conjugation of VH032 Thiol to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC design.[3][4] VH032 is a potent and selective ligand for VHL, and its functionalized analog, VH032 thiol, provides a reactive handle for covalent conjugation to a target protein ligand, forming a PROTAC.[5][6]
These application notes provide a comprehensive guide for the conjugation of this compound to a maleimide-functionalized target protein ligand, a common strategy in PROTAC synthesis. The protocols cover the conjugation reaction, purification of the resulting PROTAC, and methods for its characterization. The well-characterized BRD4-degrading PROTAC, MZ1, which conjugates a JQ1 derivative to a VHL ligand, serves as a conceptual example for the principles described herein.[6][7]
Core Concepts and Signaling Pathway
The fundamental principle of a VH032-based PROTAC is to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[2] The PROTAC acts as a bridge, bringing the POI into close proximity with the VHL E3 ligase, leading to the formation of a ternary complex (POI-PROTAC-VHL).[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[1] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][2] The PROTAC is subsequently released and can engage in further catalytic cycles of degradation.[7]
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4 Protein Degradation Using VH032-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery, enabling the targeted degradation of specific proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins of interest. A PROTAC typically consists of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.
This document provides detailed application notes and protocols for the use of PROTACs incorporating VH032 or its derivatives to induce the degradation of Bromodomain-containing protein 4 (BRD4). VH032 is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] When conjugated to a BRD4-binding moiety, such as the well-characterized BET inhibitor JQ1, the resulting PROTAC (e.g., MZ1) can effectively trigger the ubiquitination and subsequent proteasomal degradation of BRD4.[2][3]
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers that regulate the transcription of key oncogenes, including c-Myc.[4][5] The degradation of BRD4, as opposed to simple inhibition, offers a powerful and sustained method to suppress its activity, making it an attractive therapeutic strategy for various cancers.[3][4][6]
These notes will cover the mechanism of action, protocols for key experiments to quantify BRD4 degradation and its downstream effects, and representative data.
Mechanism of Action
A VH032-based BRD4 PROTAC functions by inducing the formation of a ternary complex between BRD4 and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the VHL complex to lysine residues on the BRD4 protein. Polyubiquitination marks BRD4 for recognition and degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BRD4 proteins.
Data Presentation
The efficacy of VH032-based BRD4 degraders can be quantified by various metrics, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of representative quantitative data for well-characterized BRD4 degraders.
Table 1: Quantitative Degradation and Viability Data for BRD4 PROTACs
| Compound | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| MZ1 | HeLa | ~100 | Not Reported | VHL | [7] |
| MV4-11 | Not Reported | 110 | VHL | [3] | |
| Kasumi-1 | Not Reported | 74 | VHL | [3] | |
| ARV-825 | CA46 | < 1 | Not Reported | Cereblon | [6][8] |
| MOLM-13 | Not Reported | 18.2 | Cereblon | [6] | |
| MV4-11 | Not Reported | 1.05 | Cereblon | [6] | |
| SIM1 | HEK293 | 0.7 (BRD4) | Not Reported | VHL | [9] |
Table 2: Representative Quantitative Proteomics Data for BRD4 Degradation
| Protein | Treatment | Log2 Fold Change | p-value | Interpretation |
| BRD4 | MZ1 (1 µM, 24h) | -2.5 | < 0.01 | Significant and selective degradation observed. |
| BRD2 | MZ1 (1 µM, 24h) | -1.5 | < 0.05 | Moderate degradation, indicating some off-target activity. |
| BRD3 | MZ1 (1 µM, 24h) | -1.3 | < 0.05 | Moderate degradation, indicating some off-target activity. |
| VHL | MZ1 (1 µM, 24h) | No significant change | > 0.05 | E3 ligase is not degraded. |
| c-Myc | MZ1 (1 µM, 24h) | -2.0 | < 0.01 | Significant downregulation of a key downstream target. |
| GAPDH | MZ1 (1 µM, 24h) | No significant change | > 0.05 | Housekeeping protein used as a negative control. |
Note: The data presented are representative and may vary depending on the specific experimental conditions, cell line, and PROTAC used.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the effect of BRD4 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, RS4;11)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
VH032-based BRD4 PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the BRD4 PROTAC in complete growth medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence values against the log of the PROTAC concentration and fit a dose-response curve to calculate the IC50 value.
Western Blotting for BRD4 Degradation
This is the primary method to directly visualize and quantify the degradation of BRD4.
Materials:
-
Treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, and a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After PROTAC treatment for the desired time and concentration, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of BRD4 degradation.
Tandem Mass Tag (TMT)-Based Quantitative Proteomics
This technique provides an unbiased, global view of proteome-wide changes following PROTAC treatment, enabling the assessment of both on-target and off-target effects.
Protocol Overview:
-
Cell Culture and PROTAC Treatment: Culture and treat cells with the VH032-based BRD4 PROTAC and controls (e.g., DMSO, inactive epimer).
-
Protein Extraction and Digestion: Lyse cells, quantify protein, and digest proteins into peptides using trypsin.[1][11]
-
TMT Labeling: Label the peptide digests from each condition with a specific TMT isobaric tag.[1][11]
-
Sample Pooling and Fractionation: Combine the labeled peptide samples in equal amounts and fractionate using high-pH reversed-phase liquid chromatography.[1]
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[1]
-
Data Analysis: Process the raw data using software such as Proteome Discoverer or MaxQuant. Identify and quantify proteins, and perform statistical analysis to determine significantly up- or downregulated proteins.
Downstream Signaling and Biological Impact
The degradation of BRD4 has profound effects on cellular signaling, primarily through the downregulation of its target genes.
-
c-Myc Suppression: BRD4 is a key regulator of MYC gene transcription.[4] Degradation of BRD4 leads to a rapid and sustained downregulation of c-Myc protein levels, resulting in anti-proliferative effects.[4][6]
-
NF-κB Signaling: BRD4 interacts with the acetylated RelA subunit of NF-κB, enhancing its transcriptional activity.[7][12] By degrading BRD4, VH032-based PROTACs can suppress NF-κB-dependent gene expression, which is often dysregulated in cancer and inflammatory diseases.[7][10]
-
Cellular Consequences: The downstream effects of BRD4 degradation culminate in significant anti-tumor activity, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[5]
Conclusion
PROTACs that recruit the VHL E3 ligase via the VH032 ligand are potent and effective tools for inducing the degradation of BRD4. This approach provides a powerful alternative to traditional inhibition, offering the potential for more profound and durable biological effects. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize and validate VH032-based BRD4 degraders in their studies. Rigorous experimental design, including appropriate controls and orthogonal validation methods, is crucial for the successful application of this transformative technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Brd4 maintains constitutively active NF-κB in cancer cells by binding to acetylated RelA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VH032 Thiol Conjugation with a PEG Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.
This document provides detailed application notes and protocols for the use of VH032, a potent von Hippel-Lindau (VHL) E3 ligase ligand, in the synthesis of PROTACs, with a focus on its conjugation with a polyethylene glycol (PEG) linker for subsequent reaction with a thiol-containing moiety.[3] PEG linkers are widely employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and optimize the ternary complex formation between the target protein and the E3 ligase.[4]
Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values. The choice of linker length and composition is critical for optimizing these parameters.
Table 1: Quantitative Degradation Efficiency of VH032-Based PROTACs with Varying Linkers
| PROTAC ID | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | H661, H838 | PEG | 8, 23 | ~100 | [4] |
| ARV-771 | BRD2/3/4 | CRPC | Not Specified | < 1, < 5 | Not Reported | [4] |
| SIM1 | BRD2 | HEK293 | Trivalent | 0.7 - 9.5 | Not Reported | [5] |
| LC-2 | KRAS G12C | NCI-H2030 | PEG | 590 ± 200 | ~80 | [6] |
| PTD10 | BTK | Not Specified | Not Specified | 0.5 | 97.1 | [7] |
| Compound 15 | BTK | Not Specified | Not Specified | 3.18 | 99.9 | [7] |
Note: The data presented are for PROTACs targeting different proteins and may involve different warheads, highlighting the general utility of the VH032-linker platform. Direct comparison of DC50 and Dmax values should be made within the context of the same target protein and cell line.
Mandatory Visualizations
Signaling Pathway: VHL-Mediated Protein Degradation
The following diagram illustrates the mechanism of action for a VH032-based PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy PROTAC BTK Degrader-6 [smolecule.com]
Developing RIPK2 Degraders Using VH032 Thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of RIPK2 (Receptor-Interacting Protein Kinase 2) degraders utilizing the VH032 thiol as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines are intended for researchers and scientists in the field of targeted protein degradation and drug development.
Introduction to RIPK2 and Targeted Degradation
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key signaling node downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2][3] Activation of the NOD/RIPK2 signaling pathway triggers the production of pro-inflammatory cytokines and is implicated in various inflammatory diseases, including Crohn's disease, sarcoidosis, and inflammatory bowel disease.[2][4] Consequently, RIPK2 has emerged as a promising therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of a target protein rather than just inhibiting its activity.[4][5] A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.[5]
VH032 is a potent ligand for the VHL E3 ligase.[6] The functionalized version, this compound, provides a reactive handle for conjugation to a RIPK2 inhibitor, forming a VHL-recruiting RIPK2 degrader.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the RIPK2 signaling pathway and a general experimental workflow for the development and characterization of RIPK2 degraders.
Quantitative Data Summary
The following tables summarize key quantitative parameters for exemplary RIPK2 PROTACs from published studies. Note that not all examples specifically utilize this compound but serve as a reference for achievable potencies.
Table 1: In Vitro Degradation of RIPK2
| Compound/PROTAC | E3 Ligase Recruited | Cell Line | pDC50 (log half-maximal degradation concentration) | Dmax (% of maximal degradation) | Reference |
| PROTAC 1 | VHL | THP-1 | 8.7 ± 0.1 | - | [3] |
| PROTAC 2 | IAP | THP-1 | 9.4 ± 0.1 | - | [3] |
| PROTAC 3 | Cereblon | THP-1 | 8.6 ± 0.4 | - | [3] |
| PROTAC 4 | IAP | Human PBMCs | 7.9 ± 0.2 | 69.2 ± 11.5% | [3] |
| PROTAC 6 | IAP | Human PBMCs | - | >90% at 100 nM | [3] |
Table 2: Functional Inhibition of RIPK2 Pathway
| Compound/PROTAC | Assay | Cell/System | pIC50 (log half-maximal inhibitory concentration) | Reference |
| PROTAC 2 | MDP-induced TNF-α release | Human whole blood | 7.95 ± 0 | [3] |
| PROTAC 4 | L18-MDP-induced TNF-α release | Human PBMCs | 8.0 ± 0.5 | [3] |
| PROTAC 4 | MDP-induced TNF-α release | Rat and Human whole blood | 7.7 | [3] |
Table 3: Pharmacokinetic and Pharmacodynamic Parameters
| Compound/PROTAC | Species | Dosing | Key Findings | Reference |
| PROTAC 6 | Rat | 20 mg/kg SC | t1/2 = 6.9 h; >90% TNF-α inhibition at 8h with 50% RIPK2 degradation. | [7] |
| PROTAC 8 | Rat | 0.5 mg/kg QD SC for 3 days | >60% degradation and >80% TNF-α inhibition after first dose. | [7] |
Experimental Protocols
Synthesis of a VH032-based RIPK2 PROTAC (General Protocol)
This protocol outlines a general strategy for synthesizing a RIPK2 PROTAC by conjugating a RIPK2 inhibitor with a linker to this compound. The specific RIPK2 inhibitor and linker will need to be chosen and synthesized separately.
Materials:
-
RIPK2 inhibitor with a suitable reactive group (e.g., an alkyl halide or a maleimide for reaction with a thiol)
-
This compound
-
Linker with appropriate functional groups
-
Solvents (e.g., DMF, DMSO)
-
Base (e.g., DIPEA, triethylamine)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Linker Attachment to RIPK2 Inhibitor:
-
Dissolve the RIPK2 inhibitor and a linker with a complementary reactive group in an appropriate solvent.
-
Add a base if necessary to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Purify the RIPK2 inhibitor-linker conjugate.
-
-
Conjugation to this compound:
-
Dissolve the purified RIPK2 inhibitor-linker conjugate and this compound in an anhydrous solvent like DMF.
-
Add a base such as DIPEA to deprotonate the thiol, forming a thiolate.
-
Stir the reaction at room temperature under an inert atmosphere. The reaction progress should be monitored by LC-MS.
-
Upon completion, quench the reaction and purify the final PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot for RIPK2 Degradation
This protocol allows for the quantification of RIPK2 protein levels in cells following treatment with a degrader.
Materials:
-
Cell line expressing RIPK2 (e.g., THP-1, PBMCs)
-
RIPK2 PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against RIPK2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the RIPK2 PROTAC or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK2 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the RIPK2 protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Determine DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.
-
TNF-α ELISA
This protocol measures the secretion of TNF-α, a downstream cytokine in the RIPK2 pathway, to assess the functional effect of the RIPK2 degrader.
Materials:
-
Human TNF-α ELISA kit
-
Cell line that produces TNF-α upon stimulation (e.g., THP-1, PBMCs)
-
RIPK2 PROTAC
-
Stimulant (e.g., MDP or L18-MDP)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Treatment and Stimulation:
-
Plate cells and treat with different concentrations of the RIPK2 PROTAC or vehicle for a predetermined time (e.g., 2-4 hours).
-
Stimulate the cells with MDP or L18-MDP to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 6-18 hours).
-
-
Sample Collection:
-
Centrifuge the cell plates to pellet the cells.
-
Carefully collect the supernatant containing the secreted TNF-α.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of TNF-α in each sample.
-
Calculate the percentage of inhibition of TNF-α release for each PROTAC concentration compared to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the PROTAC concentration.
-
Cell Viability Assay
This protocol assesses the cytotoxicity of the RIPK2 degrader.
Materials:
-
Cell line of interest
-
RIPK2 PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Opaque-walled microplates
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in an opaque-walled microplate at a suitable density.
-
Treat the cells with a range of concentrations of the RIPK2 PROTAC for the desired duration (e.g., 24, 48, 72 hours).
-
-
Assay:
-
Perform the cell viability assay according to the manufacturer's instructions. This usually involves adding the reagent to the cells and incubating for a specific time.
-
-
Data Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.
-
Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the percentage of viability against the PROTAC concentration to assess any cytotoxic effects.
-
Conclusion
The development of RIPK2 degraders using this compound presents a promising strategy for targeting inflammatory diseases. By following the detailed protocols and utilizing the quantitative data provided as a benchmark, researchers can effectively design, synthesize, and characterize novel RIPK2 PROTACs. Careful evaluation of degradation efficiency, functional consequences, and potential cytotoxicity is essential for the successful development of these next-generation therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Application Notes and Protocols for the Synthesis and Evaluation of ERRα-Targeting PROTACs using VH032 Thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable." Estrogen-related receptor alpha (ERRα) is a constitutively active orphan nuclear receptor that plays a crucial role in regulating cellular metabolism and has been implicated in the progression of various cancers, including breast, colon, and ovarian cancer. The development of PROTACs that can selectively degrade ERRα represents a promising therapeutic strategy.
These application notes provide a comprehensive guide to the synthesis and biological evaluation of ERRα-targeting PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand, VH032 thiol. The protocols outlined below detail a proposed synthetic route for conjugating an ERRα ligand to this compound, as well as methodologies for assessing the efficacy of the resulting PROTACs in vitro and in cells.
Signaling Pathways and Experimental Workflow
The development and characterization of an ERRα-targeting PROTAC involves a multi-step process, from initial design and synthesis to rigorous biological evaluation. The following diagrams illustrate the key signaling pathway of ERRα and the general workflow for developing and testing these PROTACs.
Figure 1: Simplified ERRα Signaling Pathway.
Figure 2: General Experimental Workflow for ERRα PROTAC Development.
Quantitative Data Summary
The following table summarizes key quantitative data for previously reported ERRα-targeting PROTACs that utilize a VHL ligand. This data is essential for benchmarking newly synthesized compounds.
| Compound ID | Target | E3 Ligase Ligand | IC50 (Binding Affinity) | DC50 (Degradation) | Dmax (Degradation) | Cell Line | Reference |
| PROTAC 6c | ERRα | VHL | 12.67 nM | ~3.0 nM | >80% at 30 nM | MDA-MB-231 | [1] |
| C29_PROTAC | ERRα | VHL | 8.0 nM | ~100 nM | ~40% at 100 nM | MCF-7 | [2][3] |
| cpd. 29 | ERRα | VHL | Not Reported | ~100 nM | 86% | MCF-7 | [3] |
Experimental Protocols
Protocol 1: Proposed Synthesis of an ERRα-Targeting PROTAC using this compound
This protocol describes a proposed synthetic route for conjugating an alkene-modified ERRα ligand to this compound via a thiol-ene "click" reaction. This method offers a robust and efficient way to form a stable thioether linkage.
Materials:
-
Alkene-modified ERRα ligand (e.g., a derivative of XCT790 or other known ERRα inverse agonists with a terminal alkene linker)
-
This compound
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
UV lamp (365 nm)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography, HPLC)
Procedure:
-
Preparation of Reaction Mixture:
-
In a quartz reaction vessel, dissolve the alkene-modified ERRα ligand (1.0 eq) and this compound (1.1 eq) in anhydrous, degassed solvent.
-
Add the photoinitiator (0.1 eq) to the reaction mixture.
-
Ensure the reaction vessel is sealed and maintained under an inert atmosphere.
-
-
Thiol-Ene Reaction:
-
Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from minutes to a few hours depending on the specific reactants and conditions.
-
-
Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired PROTAC molecule.
-
Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Figure 3: Proposed Thiol-Ene Synthesis of an ERRα PROTAC.
Protocol 2: Western Blot Analysis for ERRα Degradation
This protocol details the steps to quantify the degradation of ERRα in a cellular context following treatment with a synthesized PROTAC.[4]
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231 or MCF-7)
-
Cell culture medium and supplements
-
Synthesized ERRα PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or Epoxomicin)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERRα and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Densitometry software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[4]
-
Treat the cells with a range of concentrations of the ERRα PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).[4] To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Incubate the cells for a desired time period (e.g., 4, 8, 16, or 24 hours).[4]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[5]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary anti-ERRα antibody overnight at 4°C.[5]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[5]
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[4]
-
Normalize the ERRα band intensity to the corresponding loading control.
-
Calculate the percentage of ERRα degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6]
-
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This protocol provides a method to assess the ability of the synthesized PROTAC to induce the formation of a ternary complex between ERRα and the VHL E3 ligase.[7][8]
Materials:
-
Recombinant purified His-tagged VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant purified GST-tagged ERRα protein
-
Synthesized ERRα PROTAC
-
TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescein- or Alexa Fluor 488-conjugated anti-GST antibody (acceptor)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the ERRα PROTAC in TR-FRET buffer.
-
Prepare a master mix of the VBC complex and ERRα protein in TR-FRET buffer at their optimized concentrations.
-
Prepare a detection mix containing the Tb-anti-His and fluorescein-anti-GST antibodies in TR-FRET buffer.
-
-
Assay Protocol:
-
Add a small volume of the PROTAC dilutions or vehicle control to the wells of the 384-well plate.
-
Add the VBC/ERRα master mix to all wells.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow for ternary complex formation.
-
Add the antibody detection mix to all wells.
-
Incubate at room temperature for another 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (~665 nm for the acceptor and ~620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is indicative of ternary complex formation.
-
Conclusion
The protocols and data presented in these application notes provide a framework for the rational design, synthesis, and evaluation of novel ERRα-targeting PROTACs using this compound. By following these methodologies, researchers can effectively characterize the degradation efficiency and mechanism of action of their synthesized compounds, paving the way for the development of potent and selective degraders of ERRα for therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TR-FRET Assay: Measuring VH032 PROTAC Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A key component of many PROTACs is a ligand that binds to an E3 ubiquitin ligase. VH032 is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase.[3][4] Characterizing the binding affinity of VH032-based PROTACs to the VHL protein is crucial for understanding their mechanism of action and for the development of effective degraders.[5][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay technology ideal for studying molecular interactions in a homogeneous format.[7][8] This method combines the principles of FRET with the use of long-lifetime lanthanide fluorophores as donors, which minimizes background fluorescence and enhances assay sensitivity.[9][10] These application notes provide a detailed protocol for a TR-FRET assay to determine the binding affinity of VH032 and VH032-based PROTACs to the VHL protein complex.
Principle of the TR-FRET Assay
The TR-FRET assay for measuring VH032 binding affinity relies on the proximity-dependent energy transfer between a terbium (Tb)-labeled donor and a fluorescently-labeled acceptor.[9] In this application, a GST-tagged VHL-ElonginB-ElonginC (VCB) complex is used. A Tb-labeled anti-GST antibody serves as the donor, binding to the GST tag on the VCB complex. A fluorescently labeled version of VH032, such as BODIPY FL VH032, acts as the acceptor.[11][12]
When the fluorescent VH032 probe binds to the VHL protein within the VCB complex, the donor (Tb) and acceptor (BODIPY FL) are brought into close proximity (<10 nm).[7] Excitation of the terbium donor with a pulsed light source results in energy transfer to the acceptor, which then emits a fluorescent signal at its characteristic wavelength. This TR-FRET signal is proportional to the amount of fluorescent probe bound to the VCB complex. Unlabeled VH032 or a VH032-containing PROTAC will compete with the fluorescent probe for binding to VHL, leading to a decrease in the TR-FRET signal. This competitive binding allows for the determination of the binding affinity (Ki) of the test compound.
Signaling Pathway and Experimental Workflow
Quantitative Data Summary
The following table summarizes representative binding affinity data for VH032 and related compounds obtained from a TR-FRET assay.[11][12]
| Compound | Description | Kd (nM) | Ki (nM) | IC50 (nM) |
| BODIPY FL VH032 | Fluorescent VHL Probe | 3.01 | - | - |
| VH032 | Parent VHL Ligand | - | 44.3 | 44.31 |
| VH298 | Potent VHL Ligand | - | 18.9 | - |
| MZ1 | BRD-VHL PROTAC | - | 6.3 | - |
Experimental Protocols
Materials and Reagents:
-
Proteins: Purified, GST-tagged VCB (VHL-ElonginB-ElonginC) complex.
-
Donor Antibody: Terbium (Tb)-labeled anti-GST antibody.
-
Test Compounds: VH032, VH032-based PROTACs, and other VHL ligands.
-
Assay Buffer: For example, 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.
-
Assay Plates: Low-volume, 384-well black microplates.
-
Plate Reader: A TR-FRET compatible plate reader with excitation capabilities around 340 nm and dual emission detection.
Assay Protocol:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds (e.g., VH032, PROTACs) in DMSO.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 5 µL) of the diluted test compounds or DMSO (for control wells) to the wells of the 384-well plate.
-
-
Reagent Addition:
-
Prepare a master mix of the BODIPY FL VH032 probe and the GST-VCB complex in assay buffer. A final concentration of approximately 10 nM for the probe and 2 nM for the GST-VCB complex is a good starting point.[12]
-
Add an equal volume (e.g., 5 µL) of this master mix to each well.
-
Prepare a solution of the Tb-anti-GST antibody in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Add an equal volume (e.g., 5 µL) of the Tb-anti-GST antibody solution to each well.
-
-
Incubation:
-
Gently mix the plate on a plate shaker for 1-2 minutes.
-
Incubate the plate at room temperature for a period of 90 to 300 minutes, protected from light. The signal is reported to be stable within this time frame.[12]
-
-
Data Acquisition:
-
Read the plate using a TR-FRET compatible plate reader.
-
Set the excitation wavelength to approximately 340 nm.
-
Measure the emission at two wavelengths: the donor emission (e.g., ~620 nm for terbium) and the acceptor emission (e.g., ~520 nm for BODIPY FL).
-
A time delay (e.g., 100 µs) after excitation is used to reduce background fluorescence.
-
Data Analysis:
-
Calculate the TR-FRET Ratio:
-
The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.
-
Ratio = (Acceptor Emission / Donor Emission) * 10,000.
-
-
Determine IC50 Values:
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the fluorescent probe binding.
-
-
Calculate Ki Values:
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [Probe] / Kd)
-
Where:
-
[Probe] is the concentration of the fluorescent probe (BODIPY FL VH032).
-
Kd is the dissociation constant of the fluorescent probe for the VCB complex.
-
-
-
Conclusion
This TR-FRET assay provides a robust, sensitive, and high-throughput method for determining the binding affinity of VH032 and VH032-based PROTACs to the VHL E3 ligase complex. The quantitative data and detailed protocol presented in these application notes will aid researchers in the characterization and optimization of novel PROTACs for therapeutic development. The high sensitivity of this assay makes it particularly suitable for identifying and characterizing VHL ligands with a wide range of binding affinities.[12]
References
- 1. portlandpress.com [portlandpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. poly-dtech.com [poly-dtech.com]
- 9. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
Application Notes and Protocols for Click Chemistry-Mediated VH032 Thiol Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the conjugation of the von Hippel-Lindau (VHL) E3 ligase ligand, VH032, to thiol-bearing linkers using two distinct and highly efficient click chemistry methodologies: Thiol-Ene Radical Addition and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). These methods are central to the synthesis of Proteolysis Targeting Chimeras (PROTACs), where VH032 serves as a critical component for hijacking the cellular ubiquitin-proteasome system to induce targeted protein degradation.
Introduction to VH032 and Click Chemistry in PROTAC Development
VH032 is a potent and selective small molecule ligand that binds to the VHL E3 ubiquitin ligase, effectively inhibiting the VHL/HIF-1α protein-protein interaction.[1] In the context of PROTACs, VH032 acts as the E3 ligase recruiting element. A PROTAC molecule is a heterobifunctional entity comprising a ligand for the target protein and an E3 ligase ligand, connected by a chemical linker. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.
Click chemistry offers a set of highly efficient, selective, and biocompatible reactions that are ideal for the conjugation of the VH032 ligand to a linker destined for attachment to a target protein ligand.[2] This document outlines protocols for two such methods:
-
Thiol-Ene Radical Addition: This reaction involves the addition of a thiol to an alkene ('ene'). It is known for its high efficiency and biocompatibility, proceeding rapidly under mild conditions.[3]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free click reaction between a strained alkyne and an azide. This bioorthogonal reaction is highly specific and avoids the potential cytotoxicity of copper catalysts.
VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification allows for its recognition by the VHL E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome.[4][5] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in the adaptive response to low oxygen.[4] VH032 mimics the hydroxylated proline residue of HIF-1α, enabling it to bind to VHL and be used in PROTACs to recruit VHL to a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Experimental Workflow for VH032 PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]
VH032 is a potent and well-characterized ligand that binds to the von Hippel-Lindau (VHL) E3 ligase with a binding affinity (Kd) of 185 nM, making it a cornerstone for the development of VHL-recruiting PROTACs.[4][5] This document provides a detailed experimental workflow and protocols for the rational design, synthesis, and evaluation of VH032-based PROTACs.
Section 1: PROTAC Design and Synthesis
The development process begins with the rational design and chemical synthesis of the PROTAC molecule. This involves selecting an appropriate POI ligand (warhead), choosing a suitable linker, and deciding on the attachment point to the VH032 ligand.
1.1. Design Considerations:
-
POI Ligand: A potent binder to the target protein is essential. The exit vector for linker attachment should point towards a solvent-exposed region to minimize disruption of binding.
-
VH032 Ligand: VH032 offers several potential linker attachment points, with VH032-NH2 and VH032-OH being common starting points for amide or ether linkages.[6][7] The terminal amide moiety on the VH032 ligand has been reported as important for efficient interaction with VHL.[6]
-
Linker: The linker's length, composition (e.g., PEG, alkyl), and flexibility are critical for enabling effective ternary complex formation.[8] This is often an empirical process requiring the synthesis of a library of PROTACs with varying linkers.
1.2. Synthesis Workflow: The synthesis is typically a modular process where the POI ligand, linker, and VH032 ligand are synthesized separately and then coupled. For example, a POI ligand with a carboxylic acid can be coupled to VH032-NH2 via standard amide bond formation chemistry.[6]
Section 2: In Vitro Biophysical and Biochemical Characterization
Once synthesized, the PROTAC must be validated in cell-free assays to confirm its fundamental properties: binding to its intended targets and its ability to induce a ternary complex.
2.1. E3 Ligase and Target Protein Binding Assays
It is crucial to confirm that the final PROTAC molecule retains high-affinity binding to both VHL and the POI.
Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) VHL Binding Assay [9][10]
-
Objective: To measure the binding affinity (IC50) of the PROTAC for the VHL E3 ligase complex.
-
Materials:
-
Recombinant VHL/ElonginB/ElonginC (VCB) complex.
-
BODIPY FL VH032 fluorescent probe.[9]
-
Europium-labeled anti-tag antibody (e.g., anti-GST) if using a tagged VCB complex.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Test PROTAC and control compounds (e.g., free VH032).
-
-
Procedure:
-
Prepare a serial dilution of the test PROTAC in assay buffer.
-
In a 384-well plate, add the tagged VCB complex, the fluorescent probe (BODIPY FL VH032), and the Europium-labeled antibody.
-
Add the serially diluted PROTAC or control compounds to the wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).
-
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
2.2. Ternary Complex Formation
The ability of the PROTAC to simultaneously bind the POI and VHL is the cornerstone of its function. The stability of this ternary complex often correlates with degradation efficiency.[11]
Protocol: In Vitro Co-Immunoprecipitation (Co-IP) [8]
-
Objective: To qualitatively or semi-quantitatively demonstrate the formation of the POI-PROTAC-VHL complex in a cell-free system.
-
Materials:
-
Recombinant purified POI and VCB complex (one should have an affinity tag, e.g., His-tag or GST-tag).
-
Test PROTAC.
-
Affinity beads (e.g., Ni-NTA agarose for His-tagged protein).
-
Wash Buffer and Elution Buffer.
-
SDS-PAGE gels and Western Blot reagents.
-
-
Procedure:
-
Incubate the tagged protein, the untagged protein, and the test PROTAC at various concentrations in binding buffer for 2-4 hours at 4°C. Include a no-PROTAC control.
-
Add affinity beads and incubate for an additional 1-2 hours to pull down the tagged protein and its binding partners.
-
Wash the beads several times with Wash Buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluates by SDS-PAGE and Western Blot, probing for the presence of the untagged protein. An increased signal for the untagged protein in the presence of the PROTAC indicates ternary complex formation.
-
| Assay | Purpose | Key Parameters | Typical Values (Example) |
| TR-FRET / FP | Quantify binary binding to VHL | IC50 / Ki | 10 nM - 5 µM[10] |
| Surface Plasmon Resonance (SPR) | Measure binary binding kinetics | KD, kon, koff | KD < 1 µM |
| Isothermal Titration Calorimetry (ITC) | Characterize thermodynamics of binding | KD, ΔH, ΔS | KD < 1 µM |
| Co-Immunoprecipitation (Co-IP) | Confirm ternary complex formation | Band intensity on Western Blot | PROTAC-dependent increase |
| Cellular NanoBRET | Quantify ternary complex in cells | BRET Ratio | Dose-dependent increase[8] |
Section 3: Cellular Characterization
After in vitro validation, the PROTAC's activity must be assessed in a cellular context to evaluate its permeability, target engagement, and ultimate ability to induce POI degradation.
3.1. Cellular Permeability and Target Engagement
A common hurdle for PROTACs is their high molecular weight, which can lead to poor cell permeability.[12] It is essential to confirm the PROTAC can enter the cell and engage its targets.
Protocol: Cellular Target Engagement using NanoBRET™ Assay [6][7]
-
Objective: To measure the affinity of the PROTAC for its POI and VHL inside living cells.
-
Materials:
-
Cells engineered to express the POI fused to NanoLuc® luciferase (e.g., via CRISPR/Cas9 knock-in). A similar cell line is needed for VHL engagement.
-
Fluorescent tracer that binds the target of interest.
-
Test PROTAC.
-
-
Procedure:
-
Plate the NanoLuc®-fused cells in a 384-well plate.
-
Prepare serial dilutions of the test PROTAC.
-
Add the fluorescent tracer to all wells at a fixed concentration.
-
Add the serially diluted PROTAC and incubate.
-
Add the NanoBRET substrate and measure luminescence and fluorescence.
-
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon addition of the PROTAC indicates competitive displacement of the tracer, allowing for the calculation of an IC50 value. Comparing IC50 values in intact versus permeabilized cells can provide a qualitative measure of cell permeability.[6]
3.2. Protein Degradation Assays
The primary measure of a PROTAC's success is its ability to reduce the levels of the target protein.
Protocol: Western Blotting for Target Degradation [8][11]
-
Objective: To quantify the reduction in POI levels after PROTAC treatment.
-
Materials:
-
Relevant cell line.
-
Test PROTAC at various concentrations.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody and ECL substrate.
-
-
Procedure:
-
Treat cells with a serial dilution of the PROTAC for a set time (e.g., 12, 24 hours).
-
Lyse the cells and quantify total protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Wash and incubate with secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis: Perform densitometry analysis on the protein bands. Normalize the POI band intensity to the loading control. Plot the normalized intensity against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | Description | Assay | Typical Values (Example) |
| Cellular IC50 | Conc. for 50% target engagement in cells | NanoBRET | < 1 µM[7] |
| Pe (Permeability) | Effective permeability coefficient | PAMPA | 0.1 - 10 x 10-6 cm/s[13] |
| DC50 | Conc. for 50% maximal degradation | Western Blot / Proteomics | < 100 nM[8] |
| Dmax | Maximum percentage of degradation | Western Blot / Proteomics | > 80%[8] |
| CC50 | Conc. for 50% reduction in cell viability | CellTiter-Glo | > 10 µM[2] |
Section 4: Mechanism of Action (MoA) Validation
It is critical to confirm that the observed protein depletion is due to the intended PROTAC mechanism and not off-target effects or general cytotoxicity.[14]
4.1. Dependence on Proteasome and VHL:
-
Proteasome Dependence: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132, Bortezomib) should rescue the degradation of the POI.[11]
-
VHL Dependence: The degradation effect should be blocked by co-treatment with an excess of free VH032 ligand, which competes for VHL binding.[14] Similarly, using VHL-knockout cell lines should abrogate PROTAC activity.
-
Cullin-RING Ligase Dependence: Co-treatment with a neddylation inhibitor (e.g., MLN4924) prevents the activation of cullin-RING ligases, including the VHL complex, and should also rescue POI degradation.[6]
Section 5: Selectivity and Off-Target Profiling
An ideal PROTAC should selectively degrade the POI without affecting the broader proteome.
Protocol: Global Proteomics using Mass Spectrometry [6][15]
-
Objective: To identify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
-
Materials:
-
Cell line treated with PROTAC (at a concentration near DC90) and a vehicle control (DMSO).
-
Lysis buffer, digestion enzymes (e.g., Trypsin).
-
Tandem Mass Tag (TMT) reagents for multiplexed quantification (optional).
-
High-resolution LC-MS/MS instrument.
-
-
Procedure:
-
Treat cells with the PROTAC or vehicle for 24 hours.
-
Lyse cells, reduce, alkylate, and digest proteins into peptides.
-
(Optional) Label peptides from different conditions with TMT reagents.
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Generate a volcano plot (fold-change vs. p-value) to visualize significantly downregulated proteins. The ideal result is the selective and potent downregulation of only the intended POI.
Conclusion
The development of a VH032-based PROTAC is a multi-step process that requires rigorous validation at the biochemical, cellular, and proteomic levels. By following a systematic workflow encompassing rational design, quantitative biophysical characterization, and thorough cellular evaluation, researchers can effectively develop potent and selective degraders for therapeutic and research applications. The protocols and frameworks outlined in this document provide a comprehensive guide for navigating this complex but rewarding area of drug discovery.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. revvity.com [revvity.com]
- 4. selleckchem.com [selleckchem.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Small molecule BODIPY FL VH032 probe for E3 ligase (SJ-21-0014) | St. Jude Research [stjude.org]
- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting VH032 thiol solubility and stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with VH032 thiol. Our aim is to help you overcome common challenges related to its solubility and stability to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a functionalized derivative of VH032, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The key feature of this molecule is the presence of a thiol (-SH) group, which serves as a reactive handle for conjugation.[3] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1] In a PROTAC, the VH032 moiety recruits the VHL E3 ligase, while the thiol group can be used to attach a linker connected to a ligand for a specific target protein, thereby inducing the degradation of that protein.[4][5]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous buffer. What could be the cause and how can I resolve this?
This is a common issue encountered with hydrophobic compounds like this compound. The precipitation is likely due to the compound's low solubility in aqueous solutions. Here are several factors to consider and steps to troubleshoot:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is kept to a minimum, ideally ≤1%, as higher concentrations can be toxic to cells and may affect experimental results.[6]
-
Stock Solution Integrity: Verify that your DMSO stock solution is completely clear and free of any precipitate before diluting. If you observe any solids, gentle warming and sonication can help redissolve the compound.[1][7]
-
Kinetic vs. Thermodynamic Solubility: You may be exceeding the kinetic solubility of the compound in your buffer. Consider performing a kinetic solubility assay to determine the maximum concentration your compound can tolerate in the specific aqueous buffer you are using.[6]
-
Use of Surfactants or Co-solvents: For in vitro assays, the inclusion of a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) in your assay buffer can help improve the solubility of your compound.[6] For in vivo formulations, co-solvents like PEG300 and Tween-80 are often used.[1][7][8]
Q3: How should I store this compound to ensure its stability?
Proper storage is critical to maintain the integrity of this compound. Follow these guidelines for optimal stability:
-
Solid Compound: Store the solid form of this compound at -20°C, sealed, and away from moisture.[7] Some suppliers recommend storage under argon.[1]
-
Stock Solutions: Prepare stock solutions in high-quality, anhydrous DMSO.[1][7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][9] It is recommended to store the solutions under an inert gas like argon.[1]
Q4: The thiol group on my VH032 is reactive. What precautions should I take during handling and in my experiments?
The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds and other unwanted byproducts. This can impact its ability to be conjugated to a linker.
-
Use of Reducing Agents: When working with this compound in solution for extended periods, especially in aqueous buffers exposed to air, consider adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to prevent oxidation.
-
Degassed Buffers: For sensitive applications, use buffers that have been degassed to remove dissolved oxygen, which can promote thiol oxidation.
-
Inert Atmosphere: When possible, handle stock solutions and perform reactions under an inert atmosphere (e.g., nitrogen or argon).[1]
Troubleshooting Guides
Problem: Poor Solubility in Aqueous Buffers
If you are experiencing precipitation or poor solubility of this compound in your experimental buffer, follow this troubleshooting workflow.
Caption: A workflow for troubleshooting this compound solubility issues.
Problem: Suspected Compound Instability or Degradation
If you suspect that your this compound is degrading, which may manifest as a loss of activity or inconsistent results, consider the following steps.
Caption: A logical guide to troubleshooting this compound stability.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 | 101.91 | Ultrasonic treatment may be needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO.[1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 4°C | Short-term | Stored under argon.[1] |
| Solid | -20°C | 3 years | As a powder.[9] |
| Stock Solution in Solvent | -20°C | 1 month | Stored under argon.[1] Repeated freeze-thaw cycles should be avoided.[9] |
| Stock Solution in Solvent | -80°C | 6 months | Stored under argon.[1] Aliquot to avoid repeated freeze-thaw cycles.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes for aliquoting
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 0.2038 mL of DMSO to 1 mg of this compound).[1]
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes or warm it gently (not exceeding 37°C).[1][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes.
-
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol provides a method to determine the kinetic solubility of this compound in your specific aqueous buffer.[6]
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate shaker
-
Plate reader capable of measuring light scattering or turbidity (e.g., at 620 nm)
-
-
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the clear-bottom 96-well plate containing your aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Include control wells with buffer and DMSO only (no compound).
-
Seal the plate and shake it for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[6]
-
Measure the absorbance or turbidity of each well using a plate reader. An increase in light scattering indicates precipitation.
-
The highest concentration that does not show a significant increase in turbidity compared to the control is considered the kinetic solubility limit.
-
Signaling Pathway and Experimental Workflow Diagrams
VH032-based PROTAC Mechanism of Action
The following diagram illustrates the signaling pathway by which a VH032-based PROTAC induces the degradation of a target protein.
Caption: Mechanism of VH032-PROTAC-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. VH 032, thiol | CAS 2098836-54-3 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 4. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing PROTAC Linkers for VH032 Thiol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing proteolysis-targeting chimera (PROTAC) linkers for the VH032 thiol E3 ligase ligand.
Troubleshooting Guide
This guide is designed to help you troubleshoot common problems encountered during the design and evaluation of PROTACs utilizing a this compound moiety.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Degradation of Target Protein | Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for bringing the target protein and VHL E3 ligase into a productive orientation.[1] | - Synthesize a library of PROTACs with varying linker lengths (e.g., PEG or alkyl chains of different lengths) to identify the optimal distance.[2] - Modify the linker's composition to alter its rigidity and conformational flexibility. Consider incorporating motifs like piperazine or alkynes to add rigidity. |
| Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching its intracellular target.[3] | - Modify the linker to improve solubility and permeability. For example, incorporating PEG units can increase hydrophilicity.[3] - Consider bioisosteric replacement of polar functional groups within the linker to reduce the polar surface area. | |
| Instability of the PROTAC: The PROTAC molecule, including the linker, may be chemically or metabolically unstable under experimental conditions. | - Assess the stability of your PROTAC in cell culture media and under physiological conditions. - While thioether linkages are generally stable, consider alternative conjugation chemistries if instability is suspected. | |
| Ineffective Linker Attachment Point: The point of linker attachment on the target protein ligand or this compound may disrupt binding to their respective proteins. | - Ensure the linker is attached at a solvent-exposed region of the warhead that does not interfere with its binding to the target protein. | |
| "Hook Effect" Observed (Decreased Degradation at High PROTAC Concentrations) | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[1] | - Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect. - Test your PROTAC at lower concentrations (nanomolar to low micromolar range). |
| Suboptimal Linker Design: The linker may not be promoting positive cooperativity in ternary complex formation.[1] | - Redesign the linker to alter the relative orientation of the two proteins, which can influence the stability of the ternary complex. | |
| Inconsistent Degradation Results Between Experiments | Variability in Cell Culture Conditions: Cell passage number, confluency, or overall health can affect protein expression levels and the efficiency of the ubiquitin-proteasome system. | - Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities. |
| Instability of PROTAC Stock Solution: The PROTAC may be degrading during storage. | - Aliquot your PROTAC stock solutions and store them at -80°C to minimize freeze-thaw cycles. For this compound, storage under argon is recommended.[4] | |
| Off-Target Effects Observed | Lack of Selectivity of the Target-Binding Warhead: The warhead itself may bind to other proteins. | - Use a more selective warhead for your protein of interest. |
| Linker-Induced Off-Target Ternary Complexes: The linker may facilitate the formation of ternary complexes with proteins other than the intended target. | - Systematically vary the linker length and composition, as this can influence the selectivity of degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the target-binding ligand (warhead) to the E3 ligase ligand (in this case, this compound). It is not just a passive spacer; its length, chemical composition, and flexibility are critical for the PROTAC's efficacy. A well-designed linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.[5]
Q2: How does linker length affect PROTAC activity?
A2: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. If the linker is too short, it can cause steric hindrance, preventing the formation of the ternary complex. If it is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable complex.
Q3: What are common linker compositions, and how do they influence PROTAC properties?
A3: Common linker compositions include polyethylene glycol (PEG) chains and alkyl chains.
-
PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC.[3]
-
Alkyl linkers are more hydrophobic and can also be effective. The composition of the linker can also influence the metabolic stability of the PROTAC.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.
Q5: What are the advantages of using this compound for PROTAC development?
A5: VH032 is a potent and well-characterized ligand for the VHL E3 ligase. The thiol group provides a convenient handle for conjugation to a linker, often through a stable thioether bond. This allows for a modular and efficient synthesis of PROTACs. The bioisosteric replacement of the tert-leucine group in the parent VH032 with penicillamine to introduce the thiol has been shown to be a viable strategy.
Q6: Are there any stability concerns with the thioether linkage in PROTACs?
Quantitative Data on Linker Optimization
Systematic optimization of the linker is a critical step in PROTAC development. The following tables summarize quantitative data from published studies illustrating the impact of linker modifications on degradation efficacy (DC50 and Dmax).
Disclaimer: The following data is for illustrative purposes and is derived from studies using VH032 with non-thiol linkages. Specific quantitative data for a systematic linker screen with this compound was not available in the searched literature. Researchers should perform their own systematic linker optimization for their specific target and this compound-based PROTAC.
Table 1: Effect of Linker Length on HDAC3 Degradation by VHL-recruiting PROTACs [9]
| PROTAC | Linker Composition | Linker Length (atoms, approx.) | DC50 (μM) for HDAC3 | Dmax (%) for HDAC3 |
| 7 | PEG-based | 14 | 0.64 ± 0.03 | >80 |
| 9 | PEG-based | 17 | 0.53 ± 0.13 | >90 |
| 22 | Alkyl-based | 15 | 0.44 ± 0.03 | 77 |
Table 2: Effect of Amide-to-Ester Substitution on Brd4 Degradation [7][8]
| PROTAC Pair | Linkage Type | DC50 (nM) for Brd4 |
| 21 / 25 | Amide / Ester | 60 / 44 |
| 22 / 26 | Amide / Ester | 33 / 6 |
| 23 / 27 | Amide / Ester | 133 / 57 |
| 24 / 28 | Amide / Ester | 125 / 31 |
Experimental Protocols
Protocol for Maleimide-Thiol Conjugation of Linker to this compound
This protocol describes a general method for conjugating a maleimide-functionalized linker to the thiol group of VH032.
Materials:
-
This compound
-
Maleimide-functionalized linker
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)[10]
-
Anhydrous DMSO or DMF[10]
-
Inert gas (e.g., argon or nitrogen)[10]
Procedure:
-
Prepare this compound Solution: Dissolve this compound in degassed reaction buffer. The concentration will depend on the scale of your reaction.
-
Prepare Maleimide-Linker Stock Solution: Dissolve the maleimide-functionalized linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the maleimide-linker stock solution to the this compound solution. A 10-20 molar excess of the maleimide linker is often recommended as a starting point.[10] b. Flush the reaction vial with an inert gas, seal it, and protect it from light. c. Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring.[10]
-
Purification: Purify the resulting PROTAC conjugate using an appropriate method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.
Protocol for In Vitro Ternary Complex Formation Assay (Pull-down)
This assay confirms the ability of the PROTAC to induce the formation of a ternary complex between the target protein and the VHL E3 ligase complex.
Materials:
-
Recombinant His-tagged target protein
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
This compound-based PROTAC
-
Ni-NTA agarose beads
-
Wash buffer and elution buffer
Procedure:
-
Incubation: In a microcentrifuge tube, combine the His-tagged target protein, the VCB complex, and your PROTAC at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
Pull-down: Add Ni-NTA agarose beads to each tube and incubate for an additional hour at 4°C to capture the His-tagged target protein and any interacting partners.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads using an elution buffer containing imidazole.
-
Analysis by Western Blot: Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the target protein and a component of the VCB complex (e.g., VHL). An increase in the amount of VCB pulled down in the presence of the PROTAC indicates ternary complex formation.
Protocol for In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D1)
-
Recombinant VCB complex (E3 ligase)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
This compound-based PROTAC
-
Reaction buffer
Procedure:
-
Reaction Setup: Assemble the reactions on ice. A typical reaction might contain the E1, E2, VCB complex, target protein, ubiquitin, and ATP in the reaction buffer.
-
Initiate Reaction: Add the PROTAC (or vehicle control) to the reaction mixture and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis by Western Blot: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: VH032-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is VH032 and why is it used in PROTACs?
VH032 is a potent and selective small molecule ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a derivative of the natural substrate of VHL, hypoxia-inducible factor 1-alpha (HIF-1α). In PROTACs, VH032 serves as the E3 ligase recruiting element. By linking VH032 to a ligand that binds to a target protein of interest, the resulting PROTAC can recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Q2: What are the most common issues encountered with VH032-based PROTACs?
The most frequently reported challenges with VH032-based PROTACs are:
-
Poor cell permeability and solubility: Due to their high molecular weight and number of hydrogen bond donors and acceptors, these PROTACs often struggle to cross cell membranes efficiently.[2]
-
The "Hook Effect": At high concentrations, the degradation efficiency of the PROTAC decreases, leading to a bell-shaped dose-response curve.[3][4][5] This is a common phenomenon for PROTACs in general.
-
Suboptimal ternary complex formation: The efficacy of a PROTAC is dependent on the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.
-
Off-target effects: While VH032 itself is highly selective for VHL, the PROTAC molecule as a whole could potentially lead to the degradation of proteins other than the intended target.[6]
Troubleshooting Guides
Issue 1: Poor or No Target Degradation
My VH032-based PROTAC is not degrading the target protein. What should I do?
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause:
1. Assess Cell Permeability:
-
Question: Is my PROTAC getting into the cells?
-
Suggested Experiment: Perform a cellular thermal shift assay (CETSA) or a NanoBRET target engagement assay in intact versus permeabilized cells. A significant difference in potency can indicate permeability issues.
-
Solution: If permeability is low, consider modifying the linker to improve physicochemical properties. Strategies include reducing hydrogen bond donors, increasing lipophilicity, or incorporating features that facilitate cell uptake.
2. Confirm Binary Target Engagement:
-
Question: Does my PROTAC bind to the target protein and VHL independently?
-
Suggested Experiment: Use biophysical techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinity of your PROTAC to the purified target protein and VHL complex.
-
Solution: If binding to the target is weak or absent, a more potent "warhead" may be required. If VHL binding is compromised, ensure the linker attachment point on the VH032 moiety is not disrupting its binding.
3. Evaluate Ternary Complex Formation:
-
Question: Is a stable ternary complex (Target-PROTAC-VHL) being formed?
-
Suggested Experiment: Employ in-cell assays like the NanoBRET™ Ternary Complex Formation Assay or in-vitro pulldown assays.
-
Solution: A lack of ternary complex formation despite good binary affinities often points to a suboptimal linker (length, rigidity, or attachment points). Systematic variation of the linker is a key strategy to promote a productive ternary complex.
4. Assess Target Ubiquitination:
-
Question: Is the target protein being ubiquitinated upon PROTAC treatment?
-
Suggested Experiment: Perform an immunoprecipitation of the target protein followed by a Western blot with an anti-ubiquitin antibody. An increase in polyubiquitinated target protein should be observed.
5. Verify Proteasome Function:
-
Question: Is the proteasome active in my experimental system?
-
Suggested Experiment: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of target protein levels in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.
Issue 2: The "Hook Effect"
My PROTAC shows reduced degradation at higher concentrations. How can I address this?
The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-VHL) that compete with the formation of the productive ternary complex.[3][4][5]
Strategies to Mitigate the Hook Effect:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve.
-
Lower Concentrations: For subsequent experiments, use your PROTAC at concentrations at or below the "peak" of the degradation curve.
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the second protein. This can be influenced by the linker design and the specific interactions at the protein-protein interface of the ternary complex.
Quantitative Data on the Hook Effect:
The onset and severity of the hook effect are specific to each PROTAC and cell line. It is crucial to empirically determine the optimal concentration range for your system.
| PROTAC Example | Target | Cell Line | Optimal Degradation Concentration | Onset of Hook Effect |
| MZ1 | BRD4 | HeLa | ~100 nM | > 1 µM |
| ARV-110 | AR | VCaP | ~10 nM | > 100 nM |
| DT2216 | BCL-XL | MOLT-4 | ~25 nM | > 250 nM |
Note: The values in this table are illustrative and may not represent the exact published data for these specific PROTACs. It is essential to perform your own dose-response experiments.
Issue 3: Solubility and Permeability Problems
My VH032-based PROTAC has poor solubility and/or permeability. How can I improve it?
Due to their large size and polar nature, many PROTACs face challenges with solubility and cell permeability.[2]
Approaches to Enhance Solubility and Permeability:
-
Linker Optimization:
-
Replace PEG with alkyl or rigid linkers: While PEG linkers can improve solubility, they can also increase flexibility and polarity, potentially hindering permeability. Alkyl or phenyl linkers can improve permeability.
-
Introduce ionizable groups: Incorporating basic nitrogen atoms in the linker can improve solubility.
-
-
Prodrug Strategies: Masking polar functional groups with cleavable moieties can improve cell permeability.
-
Formulation: For in vivo studies, formulation strategies such as the use of amorphous solid dispersions or nano-delivery systems can enhance solubility and absorption.
Issue 4: Potential Off-Target Effects
How can I assess and mitigate potential off-target effects of my VH032-based PROTAC?
While VH032 is highly selective for VHL, the bifunctional nature of PROTACs means that off-target effects are still a possibility.[6]
Assessment and Mitigation of Off-Target Effects:
-
Proteomics: The most comprehensive way to assess off-target effects is through unbiased proteomic profiling (e.g., using mass spectrometry) of cells treated with the PROTAC. This will identify any proteins that are degraded in addition to the intended target.
-
Negative Controls:
-
Inactive Epimer: Synthesize a diastereomer of your PROTAC with an inactive VHL ligand (e.g., by inverting the stereochemistry of the hydroxyproline moiety of VH032). This control should not induce degradation of the target or any off-targets if the degradation is VHL-dependent.[7]
-
Competition with Free VHL Ligand: Pre-treating cells with an excess of free VH032 should rescue the degradation of the target and any VHL-dependent off-targets.[8]
-
-
Optimize the Target Warhead: If off-target degradation is observed, it may be due to the target-binding moiety of the PROTAC binding to other proteins. Using a more selective warhead can mitigate these effects.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
Objective: To quantify the degradation of a target protein in response to PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a range of concentrations of your VH032-based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO). For a positive control for proteasome-dependent degradation, include a condition where cells are pre-treated with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for the desired time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
Objective: To detect and quantify the formation of the Target-PROTAC-VHL ternary complex in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-fused target protein
-
Expression vector for HaloTag®-fused VHL
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
VH032-based PROTAC
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.
-
Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-VHL.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Experimental Workflow: Assessing PROTAC Efficacy
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
improving cell permeability of VH032 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cell permeability of VH032-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: My VH032-based PROTAC shows low cellular activity. Could poor cell permeability be the cause?
A1: Yes, poor cell permeability is a common issue for PROTACs, including those based on the VH032 E3 ligase ligand, due to their high molecular weight and large polar surface area.[1][2][3] Inefficient passage across the cell membrane can significantly limit the intracellular concentration of the PROTAC, leading to reduced target degradation. It is crucial to assess and optimize for cell permeability to ensure effective target engagement.
Q2: What are the key physicochemical properties influencing the permeability of VH032 PROTACs?
A2: Key properties include molecular weight (MW), lipophilicity (often measured as ALogP), the number of hydrogen bond donors (HBDs) and acceptors (HBAs), and the topological polar surface area (TPSA).[4][5] PROTACs generally fall outside the typical "Rule of 5" space for orally bioavailable drugs.[2] Studies on VH032-based PROTACs suggest that maintaining an ALogP between 3 and 5 can be beneficial for permeability.[5]
Q3: How does the linker connecting VH032 to the target protein ligand affect cell permeability?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties and its ability to permeate cells.[6] Key aspects of the linker to consider are:
-
Length: Shorter linkers generally lead to more permeable compounds by reducing molecular weight and the number of HBDs and HBAs.[7]
-
Composition: The chemical makeup of the linker is crucial. While polyethylene glycol (PEG) linkers are often used to enhance solubility, alkyl chains can provide more rigidity.[6] However, for VH032-based PROTACs, replacing a PEG linker with an alkyl linker does not always improve permeability and can sometimes reduce it.[7] Avoiding multiple amide motifs in the linker is also recommended to maintain permeability.[4]
-
Conformation: The linker can influence the PROTAC's ability to form intramolecular hydrogen bonds, which can mask polar groups and reduce the molecule's size and polarity, thereby enhancing cell permeability.[4][8]
Q4: What is the "hook effect" and how can I determine if it's affecting my experiment?
A4: The "hook effect" is a phenomenon where at high concentrations, a PROTAC can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation.[6] This leads to a bell-shaped dose-response curve where higher PROTAC concentrations result in decreased target degradation.[6] To identify a potential hook effect, perform a wide dose-response experiment with your VH032 PROTAC, including very low and very high concentrations.[6]
Troubleshooting Guides
Issue 1: Low or no target degradation observed in cell-based assays.
This guide will help you troubleshoot potential issues with your VH032 PROTAC's cellular activity, focusing on permeability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low target degradation.
Possible Cause & Suggested Solution
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | 1. Assess Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify the permeability of your PROTAC. 2. Optimize Physicochemical Properties: - Modify the Linker: Experiment with shorter linkers to decrease molecular weight.[7] - Amide-to-Ester Substitution: Replacing an amide linkage with an ester can improve permeability, but be sure to verify that VHL binding affinity is maintained.[7] - Introduce Intramolecular Hydrogen Bonds: Rational design to promote intramolecular hydrogen bonding can shield polar groups, effectively reducing the polar surface area and improving permeability.[4] 3. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[2][4] |
| Inefficient Ternary Complex Formation | Before focusing on permeability, confirm that your PROTAC can form a stable ternary complex (Target Protein-PROTAC-VHL). Use biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to measure binding affinities.[6] If complex formation is weak, consider redesigning the linker or the ligands.[6] |
| "Hook Effect" | Perform a dose-response experiment over a wide concentration range. If a bell-shaped curve is observed, the hook effect is likely occurring. Subsequent experiments should use concentrations in the optimal degradation range.[6] |
| Incorrect E3 Ligase Choice | Confirm that VHL is expressed in your target cell line using techniques like Western blotting or qPCR.[6] |
Data Presentation
The following tables summarize key quantitative data from studies on VH032-based PROTACs, focusing on the relationship between physicochemical properties and permeability.
Table 1: Physicochemical Properties and Permeability of Selected VH032-based PROTACs
| Compound | Linker Type | Linker Length (PEG units) | Permeability (Pₑ, 10⁻⁶ cm/s) | ALogP |
| 7 | PEG | 2 | 20-fold more permeable than 8 | - |
| 8 | PEG | 3 | - | - |
| 10 | PEG | 2 | 2-fold more permeable than 11 | - |
| 11 | PEG | 4 | - | - |
| 15 | PEG | 1 | 2.5-fold more permeable than 17 | - |
| 16 | PEG | 2 | - | - |
| 17 | Alkyl | - | 0.002 | - |
Data adapted from a study on VH032-based PROTACs, highlighting the impact of linker length and type on permeability. A direct comparison of Pₑ values was provided for some pairs.[7]
Table 2: Impact of Amide-to-Ester Substitution on VHL Binding
| Compound | Linker-VHL Ligand Linkage | VHL Binding Affinity (Kd) |
| Amide-linked PROTAC | Amide | ~2-fold higher affinity |
| Ester-linked PROTAC | Ester | ~2-fold lower affinity |
This table illustrates that while an amide-to-ester substitution can improve permeability, it may slightly decrease binding affinity to VHL. This trade-off should be considered during optimization.[5]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of VH032 PROTACs.
Objective: To measure the rate at which a compound diffuses from a donor compartment, through an artificial lipid membrane, into an acceptor compartment.
Materials:
-
96-well microplate (donor and acceptor plates)
-
PAMPA membrane plate (pre-coated with a lipid solution, e.g., phosphatidylcholine in dodecane)
-
VH032 PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis microplate reader or LC-MS/MS system
Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Procedure:
-
Prepare Donor Solution: Dilute the VH032 PROTAC stock solution in PBS (pH 7.4) to the desired final concentration.
-
Prepare Acceptor Plate: Add PBS to the wells of the acceptor plate.
-
Assemble PAMPA Sandwich: Carefully place the membrane plate on top of the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.
-
Add Donor Solution: Add the prepared donor solution to the wells of the membrane plate.
-
Incubation: Incubate the assembled plate sandwich at room temperature for a defined period (e.g., 4-18 hours) without shaking.
-
Disassembly: After incubation, separate the donor and acceptor plates.
-
Concentration Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pₑ) using established equations that take into account the concentrations, volumes, incubation time, and membrane area.
Protocol 2: Fluorescence Polarization (FP) Binding Assay
This protocol details a method to assess the binding affinity of a VH032 PROTAC to the VHL E3 ligase, which is crucial for confirming that modifications to improve permeability do not abolish binding.
Objective: To measure the binding affinity (Kd) of a PROTAC to VHL by competing with a fluorescently labeled tracer.
Signaling Pathway Context
Caption: Simplified pathway of PROTAC-induced protein degradation.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of the VH032 PROTAC.
-
Prepare a solution of the VHL protein complex.
-
Prepare a solution of a fluorescently labeled VHL ligand (tracer) at a constant concentration.
-
-
Assay Plate Setup: In a microplate, add the VHL protein, the fluorescent tracer, and the varying concentrations of the PROTAC to the wells. Include controls with no PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the PROTAC concentration. Fit the data to a competitive binding model to determine the IC50, which can then be used to calculate the binding affinity (Kd).
References
- 1. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Hook Effect in VH032 PROTAC Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in PROTAC-mediated protein degradation: the hook effect, with a specific focus on experiments involving VH032-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of VH032 PROTAC experiments?
A1: The "hook effect" is a phenomenon observed during dose-response experiments where the degradation of the target protein decreases at high concentrations of the PROTAC.[1][2][3] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is seen at an optimal, intermediate PROTAC concentration.[1][2] At excessively high concentrations, the PROTAC's efficacy paradoxically diminishes.[1][2]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations.[1][3] A PROTAC, such as one containing VH032, functions by forming a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase (in this case, VHL).[1][4] However, when the PROTAC is in excess, it can independently bind to either the target protein or the VHL E3 ligase, forming binary "PROTAC-Target" or "PROTAC-VHL" complexes.[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][3]
Q3: Why is it critical to identify and address the hook effect in my VH032 PROTAC experiments?
A3: Failing to recognize the hook effect can lead to significant misinterpretation of your experimental data.[2] A potent VH032-based PROTAC might be incorrectly dismissed as inactive or having low efficacy if it is tested at concentrations that fall on the downward slope of the bell-shaped curve.[2] Accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) is crucial for structure-activity relationship (SAR) studies, and this is only possible when the hook effect is properly characterized.[2]
Q4: What factors can influence the severity of the hook effect?
A4: Several factors can influence the magnitude of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the VHL E3 ligase play a significant role.[2]
-
Cooperativity: The stability of the ternary complex is a critical factor. PROTACs that induce positive cooperativity, where the binding of one protein partner increases the affinity for the other, tend to have a less pronounced hook effect. This is because the ternary complex is more stable than the binary complexes.[3][5]
-
Linker Design: The length, composition, and attachment points of the linker connecting the VH032 ligand to the target-binding warhead are crucial for optimal ternary complex formation and can significantly impact the hook effect.[2][3]
-
Cellular Context: Factors such as the expression levels of the target protein and the VHL E3 ligase in the specific cell line being used can also influence the observed hook effect.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is the classic presentation of the hook effect.[1][2]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is sufficiently wide (e.g., from picomolar to high micromolar) and includes enough data points to clearly define the bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1][2]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax) from your curve. This optimal concentration should be used for subsequent experiments like time-course studies.[1]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect.[1]
-
Issue 2: My VH032-based PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental system.[2]
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Experiment: As a first step, test a very broad range of PROTAC concentrations (e.g., 1 pM to 100 µM) to determine if an optimal degradation window exists at lower concentrations.[1]
-
Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses both the target protein and the VHL E3 ligase at sufficient levels.[1]
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a concentration suspected to be optimal to identify the ideal degradation time.[1][2]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC. Consider using a permeability assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess this.[1][6]
-
Confirm Target Engagement: Before concluding inactivity, verify that the PROTAC can bind to the target protein and the VHL E3 ligase.[1]
-
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in clear, well-structured tables to facilitate comparison and interpretation.
Table 1: Illustrative Dose-Response Data for a VH032-based PROTAC
| PROTAC Concentration (nM) | Percent Degradation (%) |
| 0.1 | 5 |
| 1 | 25 |
| 10 | 60 |
| 100 | 95 |
| 1000 | 70 |
| 10000 | 30 |
Table 2: Illustrative Time-Course Data at Optimal PROTAC Concentration (100 nM)
| Incubation Time (hours) | Percent Degradation (%) |
| 2 | 30 |
| 4 | 65 |
| 8 | 85 |
| 12 | 95 |
| 24 | 90 |
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows related to addressing the hook effect in VH032 PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VH032-Based Degrader Linker Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the linker length optimization of VH032-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length so critical for a VH032-based PROTAC's efficacy?
The linker is a crucial component of a PROTAC, connecting the VH032 ligand (which binds the Von Hippel-Lindau (VHL) E3 ubiquitin ligase) to the warhead that binds the protein of interest (POI).[1][2] Its length and composition are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-VHL), which is the essential first step for ubiquitination and subsequent degradation of the target protein.[3][] An optimized linker ensures the proper spatial orientation and proximity between the target protein and the E3 ligase for efficient ubiquitin transfer.[2]
Q2: What happens if the linker is too short?
A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the VHL E3 ligase.[3][5] This failure to form a stable ternary complex will result in little to no degradation of the target protein. In some cases, even if binding occurs, the geometry may be unfavorable for the ubiquitination reaction.
Q3: What are the consequences of using a linker that is too long?
Conversely, a linker that is too long can lead to an unstable ternary complex due to excessive flexibility.[3] This can result in inefficient ubiquitination as the target protein's lysine residues may not be presented optimally to the E2 ubiquitin-conjugating enzyme associated with the VHL ligase. This increased flexibility might also lead to unproductive binding modes.
Q4: Is there a "one-size-fits-all" optimal linker length?
No, the optimal linker length is highly dependent on the specific target protein and the warhead being used.[3] The ideal length must be determined empirically for each new degrader system. This typically involves synthesizing and testing a series of PROTACs with varying linker lengths to identify the most potent compound.[1]
Q5: What are common starting points for linker length in VH032-based degraders?
While empirical testing is essential, many studies start with flexible polyethylene glycol (PEG) or alkyl chains.[1][6] Linker lengths often range from 7 to 29 atoms.[1] For example, successful degradation of TBK1 was observed with linkers between 12 and 29 atoms.[1] A common strategy is to synthesize a small library of degraders with linkers of varying lengths (e.g., 3, 4, and 5 PEG units) to quickly assess the structure-activity relationship (SAR).[7]
Q6: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficiency decreases at very high PROTAC concentrations.[8][9] This occurs because the high concentration favors the formation of binary complexes (PROTAC-Target or PROTAC-VHL) over the productive ternary complex.[9] While primarily concentration-dependent, a well-optimized linker can promote a more stable and cooperative ternary complex, potentially widening the therapeutic window before the hook effect becomes prominent.[8]
Troubleshooting Guide
Q1: My VH032-based degrader binds to the target protein and VHL, but I see no degradation. What should I do?
This is a common issue that often points to problems with ternary complex formation or stability.
-
Linker Length is Suboptimal: The linker may be too short, causing steric clashes, or too long, leading to a floppy, unproductive complex.[3][5]
-
Solution: Synthesize and test a series of analogs with systematically varied linker lengths (e.g., adding or removing 2-3 atoms or one PEG unit at a time).[1]
-
-
Incorrect Linker Attachment Point: The exit vector on the VH032 ligand or the warhead may not be optimal for productive ternary complex formation.[][10]
Q2: My degrader shows weak degradation (low Dmax) and/or poor potency (high DC50). How can I improve it?
This suggests that while a ternary complex may be forming, it is not efficient at promoting ubiquitination.
-
Fine-Tune Linker Length: Even small changes can have a significant impact. A clear "sweet spot" for linker length often emerges where both DC50 and Dmax are optimized.[3]
-
Solution: Perform a more granular screen of linker lengths around the initial hits. For example, if a 16-atom linker showed activity, test 14, 15, 17, and 18-atom linkers.
-
-
Modify Linker Composition: The flexibility and chemical nature of the linker are important.[1]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability, leading to low intracellular concentrations.[13][14]
Q3: I'm observing degradation of off-target proteins. Can the linker influence selectivity?
Yes, the linker can significantly impact selectivity.
-
Altering Ternary Complex Interactions: The linker can influence the protein-protein interactions between the target and the E3 ligase within the ternary complex.[17]
-
Solution: Changing the linker length or rigidity can alter the available interaction surfaces, potentially destabilizing off-target complexes while maintaining or strengthening the on-target complex. For example, extending a linker by a single ethylene glycol unit was shown to abolish HER2 degradation while preserving EGFR degradation for a lapatinib-based PROTAC.[1]
-
Quantitative Data on Linker Length Optimization
The optimal linker length is target-dependent. The following table summarizes data from various studies, illustrating the impact of linker length on degradation efficacy.
| Target Protein | E3 Ligase Ligand | Linker Type | Optimal Linker Length (atoms) | Key Finding |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | Both shorter (12-atom) and longer linkers resulted in significantly reduced degradation efficacy.[3][18] |
| p38α | VHL | Not Specified | 15-17 | A clear "sweet spot" for linker length was identified to achieve maximal degradation.[3] |
| TBK1 | VHL | Alkyl/Ether | 21 | Degradation was not observed with linkers below 12 atoms. Potency decreased with a 29-atom linker.[1] |
| PI3K/mTOR | VH032 | Alkyl | 8 (C8) | A flexible C8 alkyl linker was optimal for dual-target degradation activity in the GP262 compound.[6] |
| BRD4 | VHL | PEG | Not Specified | In one series, increasing linker length led to decreased potency, highlighting that the optimal length is specific to each ligand pair.[1] |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the reduction in target protein levels following treatment with a VH032-based degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ERα) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Image the blot using a digital imager. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol provides evidence for the formation of the POI-PROTAC-VHL ternary complex within cells.
-
Cell Treatment and Lysis: Treat cells with the PROTAC at an effective concentration (e.g., the DC50 value) for a short duration (e.g., 2-4 hours) to capture the complex before degradation occurs. Include vehicle and negative controls. Lyse cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an antibody against the target protein or VHL overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to the lysate/antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specific binders.
-
Elution and Western Blotting: Elute the bound proteins from the beads using SDS loading buffer and heat. Analyze the eluted samples by Western blotting, probing for the presence of the target protein, VHL, and other components of the E3 ligase complex (e.g., Elongin B/C). An enhanced signal for the co-precipitated protein in the PROTAC-treated sample indicates complex formation.[6]
Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity
This assay can be used to measure the binary binding affinity of the PROTAC to VHL or the target protein.[19]
-
Reagents: Purified VCB (VHL-ElonginC-ElonginB) complex, a fluorescently labeled ligand for VHL (e.g., a FAM-labeled HIF-1α peptide), and the PROTAC degrader.[19]
-
Assay Setup: In a microplate, add a fixed concentration of the VCB complex and the fluorescent probe.
-
Titration: Add serial dilutions of the PROTAC compound to the wells.
-
Incubation and Measurement: Incubate the plate at room temperature to allow binding to reach equilibrium. Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The PROTAC will compete with the fluorescent probe for binding to VHL, causing a decrease in polarization. Plot the change in fluorescence polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC50 or Ki).
Visualizations
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of VH032-Conjugated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of VH032-conjugated Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design, synthesis, and validation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing VH032-conjugated PROTACs?
The synthesis of VH032-conjugated PROTACs presents several common challenges that researchers should be aware of:
-
Linker Optimization: The choice of linker length, composition (e.g., PEG, alkyl), and attachment point on both the VH032 ligand and the warhead is critical and often requires empirical testing.[1][2][3] The linker's properties significantly influence the PROTAC's cell permeability, solubility, and ability to form a productive ternary complex between the VHL E3 ligase and the target protein.[4][5]
-
Synthetic Complexity and Yield: The multi-step synthesis of these heterobifunctional molecules can be complex, often resulting in low overall yields.[3][4] Specific steps, such as the final amide coupling to link the VH032-linker moiety to the warhead-linker moiety, can have low to moderate yields.[4]
-
Purification: The purification of the final PROTAC molecule can be challenging due to its complexity and potential for impurities from preceding steps.[3]
-
Physicochemical Properties: VH032-conjugated PROTACs are often large molecules with high molecular weight and polarity, which can lead to poor cell permeability and aqueous solubility.[2][6] This is a significant hurdle for developing orally bioavailable drugs.
-
Selection of Exit Vector: The point of linker attachment on the VH032 ligand (the "exit vector") is crucial for maintaining high-affinity binding to the VHL protein. While several positions have been explored, not all are equally effective for inducing target degradation.[7]
-
Characterization and Validation: Thorough characterization is required to confirm the structure and purity of the synthesized PROTAC. Furthermore, a suite of biological assays is necessary to validate its function, including binding to VHL and the target protein, and induction of target degradation in cells.[7]
Q2: How does the linker composition and length affect the properties of a VH032-based PROTAC?
The linker is a critical component of a PROTAC, influencing both its physicochemical properties and its biological activity.
Linker Composition:
-
PEG vs. Alkyl Linkers: Polyethylene glycol (PEG) linkers are often used to improve the solubility of PROTACs in aqueous solutions.[7] However, studies have shown that linkers that allow the PROTAC to adopt a folded conformation, thereby shielding polar groups, can lead to higher cell permeability.[4][5] This folding can be facilitated by intramolecular interactions like hydrogen bonds, NH–π, and π–π interactions.[4][5] In some cases, alkyl linkers may result in PROTACs with better permeability compared to PEG linkers.[8]
-
Rigid vs. Flexible Linkers: While flexible linkers are commonly used in the initial stages of PROTAC design, more rigid linkers can help to stabilize a productive ternary complex geometry.[7] However, the synthesis of libraries with rigid linkers can be more time-consuming and challenging.[3]
-
Click Chemistry Linkers: Triazole-containing linkers, assembled via "click chemistry," offer a modular and efficient way to generate diverse PROTAC libraries.[3]
Linker Length:
-
The optimal linker length is target-dependent and needs to be empirically determined. It must be sufficient to span the distance between the VHL E3 ligase and the target protein to allow for the formation of a stable and productive ternary complex.[1]
-
Studies have shown a significant effect of linker length on PROTAC efficacy, with an optimal length leading to maximal target degradation.[1] For example, in one study targeting the estrogen receptor, a 16-atom chain length was found to be optimal.[1]
Quantitative Data on Linker Effects:
The following table summarizes findings on how linker modifications can impact the permeability of VH032-based PROTACs.
| Compound Feature | Linker Type/Modification | Permeability (Pₑ) x 10⁻⁶ cm/s | Key Finding | Reference |
| MZ Series | Varies | 0.006 - 0.6 | A 100-fold difference in permeability was observed within this series, highlighting the significant impact of the linker. | [9] |
| Compound 4 vs. 6 | Phenylacetamide vs. 3-unit PEG | 8.6 vs. 0.021 | A simple phenylacetamide model compound was 4000-fold more permeable than some PROTACs with longer PEG linkers. | [9] |
| AT vs. MZ Series | Penicillamine vs. tert-Leu connection to linker | Lower vs. Higher | Compounds with a tert-Leu connection to the linker (MZ series) were significantly more permeable than their penicillamine counterparts (AT series). | [6] |
Q3: Which exit vector on VH032 is best for linker attachment?
The choice of the exit vector on the VH032 ligand is a critical design consideration.
-
N-terminal Acetyl Group (LHS): The methyl group of the terminal acetyl group on the "left-hand side" (LHS) of VH032 is a commonly used and effective attachment point for the linker.[10]
-
Phenolic Hydroxyl Group (RHS): The phenolic hydroxyl group on the "right-hand side" (RHS) has also been explored as an exit vector. However, some studies have reported that PROTACs utilizing this attachment point (via VH032-OH) were not effective in degrading certain kinase targets, even though they still engaged with VHL.[7]
-
Amide Moiety: A terminal amide moiety at the linker attachment point on the VHL ligand has been reported to be important for the interaction with VHL.[7]
Troubleshooting Tip: If a PROTAC synthesized via a phenolic linkage to VH032 shows poor degradation efficacy, consider re-synthesizing it with the linker attached to the N-terminal acetyl group.
Troubleshooting Guides
Problem 1: Low yield during the final amide coupling step.
-
Possible Cause: Inefficient coupling reagents, steric hindrance, or poor solubility of the reaction components.
-
Troubleshooting Steps & Rationale:
-
Optimize Coupling Reagents: Experiment with different amide coupling reagents such as HATU, HBTU, or T3P (propanephosphonic acid anhydride).[4] The choice of reagent can significantly impact the reaction efficiency.
-
Vary Reaction Conditions: Adjust the temperature, reaction time, and solvent. Using a more polar aprotic solvent like DMF or NMP might improve the solubility of the reactants.
-
Check Purity of Intermediates: Ensure that the VH032-linker and warhead-linker fragments are of high purity before the final coupling step. Impurities can interfere with the reaction.
-
Consider a Different Linker Strategy: If steric hindrance is a suspected issue, redesigning the linker attachment point or using a more flexible linker might be beneficial.
-
Problem 2: The synthesized PROTAC has poor cell permeability.
-
Possible Cause: High molecular weight, high polarity (large number of hydrogen bond donors and acceptors), and an unfavorable conformation.[6][9]
-
Troubleshooting Steps & Rationale:
-
Redesign the Linker:
-
Modify the Ligands:
-
Amide-to-Ester Substitution: Replacing an amide bond with an ester can remove a hydrogen bond donor, which may improve permeability without significantly compromising VHL binding affinity.[9]
-
-
Measure Physicochemical Properties:
-
PAMPA Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to quantitatively assess the passive permeability of your PROTACs.[6][9]
-
LogD/LPE Calculation: Determine the lipophilicity (LogD) and Lipophilic Permeability Efficiency (LPE) to guide the design of more permeable molecules.[6]
-
-
Problem 3: The PROTAC binds to VHL and the target protein but does not induce degradation.
-
Possible Cause:
-
Troubleshooting Steps & Rationale:
-
Synthesize a Linker Library: Create a series of PROTACs with varying linker lengths and compositions to empirically determine the optimal linker.[1][7]
-
Change the Exit Vector: If using the phenolic hydroxyl of VH032, consider switching to the N-terminal acetyl group.[7]
-
Perform Competition Assays: Use competition experiments with the parent VHL ligand (VH032) and the parent warhead to confirm that the degradation is dependent on ternary complex formation.[7]
-
Use Negative Controls: Synthesize and test an inactive control, for example, by using an epimer of the VHL ligand that does not bind to VHL. This helps to distinguish between VHL-dependent degradation and other cellular effects.[7][11]
-
Assess Cytotoxicity: Evaluate the cytotoxicity of the PROTAC to ensure that the observed protein loss is not due to cell death.[7]
-
Experimental Protocols & Visualizations
General Synthetic Protocol for VH032-PROTACs
A common synthetic strategy involves the modular assembly of the PROTAC. This generally includes:
-
Synthesis of the VH032-Linker Intermediate: Commercially available VH032 derivatives with pre-installed linkers (e.g., with amine or carboxylic acid termini) can be used.[12] Alternatively, a linker can be coupled to a suitable functional group on VH032.
-
Synthesis of the Warhead-Linker Intermediate: The protein of interest (POI) ligand (warhead) is synthesized with a linker attachment point.
-
Final Coupling Reaction: The VH032-linker and warhead-linker intermediates are coupled together, often via an amide bond formation.[4][7]
-
Purification: The final PROTAC is purified, typically using reverse-phase HPLC.
Visualizations
Caption: General mechanism of action for a VH032-conjugated PROTAC.
Caption: A modular workflow for the synthesis of VH032-conjugated PROTACs.
Caption: A decision tree for troubleshooting low degradation efficiency.
References
- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A beginner's guide to current synthetic linker strategies towards VHL-recruiting PROTACs: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability. [publications.scilifelab.se]
- 6. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming VH032 PROTAC Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VH032-based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to PROTAC aggregation and solubility, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My VH032-based PROTAC is precipitating out of my aqueous buffer. What are the common causes and solutions?
A1: PROTACs, due to their high molecular weight and complex structures, often exhibit poor aqueous solubility, which can lead to aggregation and precipitation.[1]
Common Causes:
-
Inherent Poor Solubility: The complex, "beyond-rule-of-5" nature of PROTACs often leads to low solubility in aqueous solutions.[2]
-
High Concentration: Exceeding the solubility limit of the PROTAC in your experimental buffer.
-
Buffer Composition: The pH, ionic strength, or presence of certain salts in your buffer may not be optimal for your specific PROTAC's solubility.
-
Temperature: Changes in temperature during storage or experimentation can affect solubility.
Troubleshooting Strategies:
-
Optimize Buffer Conditions:
-
pH Adjustment: Systematically vary the pH of your buffer to find the optimal range for your PROTAC's solubility.
-
Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your aqueous buffer. However, be mindful of the potential effects of the co-solvent on your cellular or biochemical assay.
-
Test Biorelevant Buffers: Solutions like FaSSIF/FeSSIF (Fasted State Simulated Intestinal Fluid/Fed State Simulated Intestinal Fluid) can sometimes improve the solubility of PROTACs and may better mimic in vivo conditions.[1]
-
-
Lower PROTAC Concentration: Perform a dose-response experiment to determine the optimal concentration range for your assay, which may be lower than the concentration at which you observe precipitation.[3]
-
Sonication: Gently sonicate your solution to help dissolve any small aggregates.
Q2: I am observing inconsistent results in my cellular degradation assays. Could this be related to VH032 PROTAC aggregation?
A2: Yes, inconsistent results in cellular assays are a common consequence of PROTAC aggregation. Aggregates can lead to variable cellular uptake and bioavailability, resulting in fluctuating degradation efficiency.
Common Causes of Inconsistency:
-
Poor Cell Permeability: Aggregation can hinder the ability of the PROTAC to cross the cell membrane effectively.[3] PROTACs often have low cell membrane permeability due to their high molecular weight.[4]
-
Variable Dosing: If the PROTAC is not fully dissolved, the actual concentration of the soluble, active compound administered to the cells can vary between experiments.
-
Cellular Stress: High concentrations of aggregates can induce cellular stress, affecting the ubiquitin-proteasome system and leading to inconsistent degradation results.[3]
Troubleshooting Strategies:
-
Assess Cell Permeability: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the membrane permeability of your PROTAC.[4][5]
-
Formulation Strategies: Consider using formulation techniques to improve solubility and bioavailability. Amorphous solid dispersions (ASDs) are a common strategy where the PROTAC is dispersed within a polymer matrix to enhance its dissolution.[2][6]
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and health, as these factors can influence the efficiency of the ubiquitin-proteasome system.[3]
-
Prodrug Approach: A prodrug strategy involves modifying the PROTAC with a chemical group that improves its properties, such as solubility and permeability. This group is later cleaved inside the cell to release the active PROTAC.[1]
Q3: How can I proactively prevent aggregation of my VH032 PROTAC during experimental setup and storage?
A3: Proactive measures can significantly reduce the likelihood of aggregation.
Prevention Strategies:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Store this stock solution at -20°C or -80°C.
-
Working Dilutions: When preparing working dilutions in aqueous buffers, add the PROTAC stock solution to the buffer while vortexing to ensure rapid and uniform mixing. Avoid adding buffer to the concentrated stock.
-
Solubility Testing: Before conducting extensive experiments, perform a simple solubility test by preparing your PROTAC at various concentrations in your final experimental buffer and visually inspecting for any precipitation or turbidity.
-
Incorporate Excipients: The use of excipients like hydroxypropyl methylcellulose acetate succinate (HPMCAS) in amorphous solid dispersion formulations can enhance solubility and prevent aggregation.[2][7]
Troubleshooting Guide: VH032 PROTAC Aggregation
This guide provides a systematic approach to identifying and resolving issues related to VH032 PROTAC aggregation.
Problem: Visible Precipitation or Cloudiness in Solution
| Potential Cause | Suggested Solution |
| Concentration Exceeds Solubility | Determine the maximum soluble concentration in your buffer. Perform experiments below this concentration. |
| Suboptimal Buffer Conditions | Systematically test different buffer pH values and ionic strengths. |
| Poor Aqueous Solubility | Introduce a low percentage of a co-solvent (e.g., DMSO, ethanol). |
| Temperature Effects | Ensure your PROTAC is fully dissolved at the experimental temperature. |
Problem: Inconsistent or Poor Target Degradation
| Potential Cause | Suggested Solution |
| Low Bioavailability due to Aggregation | Use formulation strategies such as amorphous solid dispersions (ASDs) with polymers like HPMCAS.[2][6] |
| Poor Cell Permeability | Optimize the linker of the PROTAC to improve physicochemical properties.[3] Introducing intramolecular hydrogen bonds can also enhance cell permeability.[1] |
| "Hook Effect" | Perform a wide dose-response experiment to identify the optimal concentration for degradation, as very high concentrations can sometimes inhibit ternary complex formation.[3] |
| PROTAC Instability in Media | Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.[3] |
Experimental Protocols
Protocol 1: Assessing PROTAC Solubility using Nephelometry
This method provides a quantitative measure of turbidity to determine the solubility of your PROTAC.
-
Prepare a high-concentration stock solution of your VH032 PROTAC in 100% DMSO.
-
Create a serial dilution of the PROTAC stock solution in your chosen aqueous buffer in a 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.
-
Measure the turbidity of each well using a nephelometer.
-
Plot the turbidity reading against the PROTAC concentration. The point at which the turbidity begins to sharply increase indicates the approximate solubility limit.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common method to improve the solubility and dissolution rate of a poorly soluble compound.[7]
-
Select a polymer excipient, such as HPMCAS.
-
Dissolve both the VH032 PROTAC and the polymer in a suitable organic solvent (e.g., methanol or acetone).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the PROTAC dispersed within the polymer.
-
Further dry the film under a high vacuum to remove any residual solvent.
-
Scrape the resulting solid dispersion from the flask. This material can then be used for dissolution studies or in the preparation of formulations for your experiments.
Visualizations
Caption: Mechanism of Action for a VH032-based PROTAC.
Caption: Troubleshooting workflow for VH032 PROTAC aggregation.
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Target Protein Degradation: Validation of the VH032-Based PROTAC Against HIF-1α
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a VH032-based Proteolysis Targeting Chimera (PROTAC) for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α) against an alternative small molecule inhibitor. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Introduction to VH032 and HIF-1α Degradation
VH032 is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In PROTAC technology, VH032 serves as the E3 ligase recruiting moiety, which, when connected via a linker to a ligand for a target protein, hijacks the cell's natural protein disposal system to induce the degradation of that specific target.
This guide focuses on a VH032-based PROTAC, herein referred to as PROTAC HIF-1α Degrader-1 (Compound V2) , which is designed to target HIF-1α for degradation. HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical target in cancer and other diseases. Under hypoxic conditions, HIF-1α stabilization and accumulation drive the expression of genes involved in angiogenesis, metabolism, and cell survival.
The VH032-based PROTAC, Compound V2, utilizes the HIF-1α inhibitor IDF-11774 as the target protein ligand. By bringing HIF-1α into proximity with the VHL E3 ligase, this PROTAC triggers the ubiquitination and subsequent proteasomal degradation of HIF-1α, thereby abrogating its downstream signaling.
Performance Comparison: PROTAC vs. Small Molecule Inhibitor
To evaluate the efficacy of PROTAC HIF-1α Degrader-1, we compare its performance with KC7F2 , a small molecule inhibitor of HIF-1α that acts by inhibiting its protein synthesis rather than inducing its degradation.
| Parameter | PROTAC HIF-1α Degrader-1 (Compound V2) | KC7F2 (HIF-1α Inhibitor) |
| Target Protein | Hypoxia-Inducible Factor-1α (HIF-1α) | Hypoxia-Inducible Factor-1α (HIF-1α) |
| Mechanism of Action | Induces proteasomal degradation of HIF-1α | Inhibits HIF-1α protein synthesis |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Not Applicable |
| Maximum Degradation (Dmax) | Up to 80% in MDA-MB-231 cells[1] | Not Applicable |
| Anti-proliferative IC50 | 7.54 µM in MDA-MB-231 cells[1] | ~15-25 µM in various cancer cell lines[2] |
| HIF-1 Pathway Inhibition IC50 | Not explicitly reported | 20 µM in LN229-HRE-AP cells[2][3] |
Experimental Validation of HIF-1α Degradation
The primary method for validating PROTAC-mediated protein degradation is Western Blotting. This technique allows for the direct visualization and quantification of the target protein levels within cells after treatment with the PROTAC.
Experimental Protocol: Western Blotting for HIF-1α Degradation
This protocol outlines the steps to assess the degradation of HIF-1α in cell culture after treatment with a VH032-based PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-231, HeLa, or HEK293) in appropriate culture plates and allow them to adhere overnight.
-
To induce HIF-1α expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a hypoxia-mimetic agent (e.g., CoCl₂ or DFO) for a specified period (typically 4-6 hours) prior to and during PROTAC treatment.
-
Treat the cells with increasing concentrations of the PROTAC HIF-1α Degrader-1 or vehicle control (e.g., DMSO) for a set time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. For HIF-1α, which translocates to the nucleus, using a nuclear extraction protocol is recommended.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay to ensure equal protein loading for all samples.
3. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel (typically 7.5% for HIF-1α).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH, or Lamin B1 for nuclear extracts) to normalize for protein loading.
4. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α band intensity to the loading control.
-
Calculate the percentage of HIF-1α degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in the validation of VH032-based PROTACs, the following diagrams illustrate the HIF-1α signaling pathway, the mechanism of action of the PROTAC, and the experimental workflow.
Caption: HIF-1α regulation under normoxic and hypoxic conditions.
Caption: Ternary complex formation and subsequent degradation of HIF-1α.
Caption: Step-by-step workflow for validating PROTAC-induced protein degradation.
References
A Comparative Guide to VH032 and Other VHL Ligands for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ligase ligand is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases, the von Hippel-Lindau (VHL) protein has emerged as a frequent choice due to the availability of well-characterized, high-affinity small molecule ligands. This guide provides an objective comparison of VH032, a foundational VHL ligand, with other notable VHL ligands used in PROTAC development. The comparative analysis is supported by experimental data on binding affinities and the performance of resulting PROTACs, alongside detailed methodologies for key evaluative experiments.
VHL E3 Ligase Signaling Pathway and PROTAC Mechanism
The VHL protein is the substrate recognition component of the CUL2-RING E3 ubiquitin ligase complex. This complex polyubiquitinates target proteins, marking them for degradation by the proteasome. PROTACs are heterobifunctional molecules that hijack this natural process. They consist of a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ligase, such as VHL, connected by a chemical linker. By inducing the formation of a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein.
Quantitative Comparison of VHL Ligands
The binding affinity of the VHL ligand is a crucial parameter influencing the formation and stability of the ternary complex, which in turn affects the efficiency of protein degradation. The following table summarizes the binding affinities of VH032 and other commonly used VHL ligands.
| Ligand | Binding Affinity (Kd) to VHL (nM) | Assay | Reference |
| VH032 | 185 | ITC | [1] |
| VH101 | 44 | SPR | [2] |
| VH298 | 80-90 | Not Specified | [3] |
| Ligand in MZ1 (VH032 derivative) | 66 | ITC | [4] |
Performance of PROTACs Utilizing Different VHL Ligands
The ultimate measure of a VHL ligand's utility is the performance of the resulting PROTAC in degrading the target protein. The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for evaluating PROTAC efficacy.
| PROTAC | VHL Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VH032 derivative | BRD4 | HeLa | 2-20 | >90 | [4] |
| ARD-61 | High-affinity VHL ligand | Androgen Receptor | LNCaP, VCaP | 1-10 | >95 | |
| Jps016 (tfa) | VHL Ligand | HDAC1 | HCT116 | 550 | 77 | [5] |
| PROTAC 4 | VHL Ligand | HDAC1 | HCT116 | 550 | ~100 (at 10 µM) | [5] |
| GP262 | VH032 | PI3Kγ/mTOR | MDA-MB-231 | 42.23/45.4 | 88.6/74.9 | [6] |
| NR-11c | VHL Ligand | p38α | MDA-MB-231 | <1000 | Not Specified |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of different VHL ligands and their corresponding PROTACs.
Experimental Workflow for PROTAC Evaluation
Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and an analyte in real-time.
-
Objective: To determine the equilibrium dissociation constant (Kd) of the VHL ligand for the VHL protein.
-
Materials:
-
Recombinant VHL-ElonginB-ElonginC (VCB) complex
-
VHL ligand of interest
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the VCB complex onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the VHL ligand in running buffer.
-
Inject the ligand solutions over the immobilized VCB surface at a constant flow rate.
-
Record the binding response (in Resonance Units, RU) over time.
-
After each injection, regenerate the sensor surface to remove the bound ligand.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
-
Ternary Complex Formation: NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to quantify protein-protein interactions in real-time.
-
Objective: To measure the formation of the POI-PROTAC-VHL ternary complex within living cells.
-
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-POI and HaloTag®-VHL
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
-
Plate reader capable of measuring luminescence and filtered light emission.
-
-
Procedure:
-
Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL expression vectors.
-
Seed the transfected cells into a multi-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
-
Protein Degradation Quantification: Western Blotting
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture.
-
Objective: To determine the DC50 and Dmax of a PROTAC for its target protein.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
VH032 has served as a foundational scaffold for the development of a multitude of VHL-based PROTACs. However, the field has evolved, with subsequent generations of VHL ligands, such as VH101 and VH298, demonstrating improved binding affinities. The choice of VHL ligand can significantly impact the efficacy of a PROTAC, and a higher binding affinity of the E3 ligase ligand does not always translate to a more potent degrader. The formation of a stable and cooperative ternary complex is paramount for efficient protein degradation. Therefore, a comprehensive evaluation, including biophysical characterization of ternary complex formation and cellular degradation assays, is essential for selecting the optimal VHL ligand for a given target and developing a successful PROTAC therapeutic. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.
References
VH032 vs. CRBN Ligands: A Comparative Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, Von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized for PROTAC development. This guide provides an objective, data-driven comparison of VH032, a well-established VHL ligand, and the family of immunomodulatory drugs (IMiDs) that act as CRBN ligands.
This comparison will delve into their mechanisms of action, binding affinities, and the performance of PROTACs derived from them, supported by experimental data. Detailed methodologies for key experiments are provided to aid in the design and interpretation of TPD studies.
Performance Comparison: VH032 vs. CRBN Ligands
The choice between recruiting VHL or CRBN is influenced by multiple factors, including the target protein's characteristics, its subcellular localization, and the desired physicochemical properties of the final PROTAC molecule. While both have proven effective, they exhibit distinct profiles.
Current research suggests that for certain targets, such as KRAS mutants, VHL-recruiting PROTACs have demonstrated greater degradation efficiency compared to their CRBN-recruiting counterparts.[1] However, the optimal choice remains target-dependent.
Quantitative Performance Data
The following tables summarize key quantitative data for VH032 and representative CRBN ligands. It is important to note that direct head-to-head comparisons in the same study are not always available, and data is often compiled from different publications.
| Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| VH032 | VHL | 185 nM[2][3][4] | MZ1[5] | BET Bromodomains | < 100 nM[6] | > 90% | HeLa, 22Rv1 |
| Thalidomide | CRBN | ~250 nM[2][7] | dBET1[5] | BET Bromodomains | 8 nM | > 98% | Mv4-11 |
| Lenalidomide | CRBN | ~178 nM[7][8] | - | - | - | - | - |
| Pomalidomide | CRBN | ~157 nM[7][8] | - | - | - | - | - |
Table 1: Comparison of VHL and CRBN Ligand Performance in PROTACs.
| PROTAC | E3 Ligase Recruited | Target | DC50 | Dmax | Cell Line |
| ARV-771 | VHL | BET Bromodomains | < 5 nM | > 90% | 22Rv1 |
| dBET6 | CRBN | BET Bromodomains | 9.9 nM | > 95% | KBM7[9] |
| PROTAC 8o | VHL | KRAS G12D | 1.6 nM | 90% | MIA PaCa-2 |
Table 2: Performance of VHL- and CRBN-based PROTACs against specific targets.
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. The fundamental mechanism is conserved between VHL and CRBN-based PROTACs, involving the formation of a ternary complex, ubiquitination of the target, and subsequent degradation by the proteasome.
VHL-Mediated Degradation Pathway
The VHL protein is the substrate recognition subunit of the VCB-Cul2-Rbx1 E3 ubiquitin ligase complex.[10] Under normal oxygen conditions (normoxia), VHL recognizes hydroxylated proline residues on its primary substrate, the alpha subunit of hypoxia-inducible factor (HIF-1α), targeting it for degradation.[11] VH032 mimics this hydroxylated proline motif to bind to VHL.[3]
CRBN-Mediated Degradation Pathway
Cereblon (CRBN) acts as the substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4CRBN).[12][13] Ligands such as thalidomide, lenalidomide, and pomalidomide bind to CRBN and induce a conformational change that creates a novel binding surface for "neosubstrates," which are not endogenous targets of CRBN.[14] PROTACs leverage this by tethering a target-binding warhead to a CRBN ligand.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is crucial. Below are detailed methodologies for key experiments used to characterize and compare VH032 and CRBN-based PROTACs.
Western Blot for PROTAC-Induced Degradation
This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours).[15]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method to ensure equal protein loading.[16]
-
SDS-PAGE and Western Blotting: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is used to normalize for protein loading.[16]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control.[15]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a reaction tube, combine the E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, ATP, the purified E3 ligase complex (VHL or CRBN), the purified target protein, and the PROTAC at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein to observe the appearance of higher molecular weight bands corresponding to the ubiquitinated protein.[17]
Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA)
These assays are crucial for confirming the PROTAC's mechanism of action by directly detecting the formation of the target-PROTAC-E3 ligase ternary complex.
Methodology (General Principle):
-
Reagents: Use purified, tagged versions of the target protein and the E3 ligase complex. The tags (e.g., His, GST, AviTag) are used for detection.
-
Assay Setup: In a microplate, combine the tagged target protein, the tagged E3 ligase complex, and the PROTAC at various concentrations.
-
Detection:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Use donor and acceptor fluorophore-labeled antibodies that bind to the respective protein tags. Proximity due to ternary complex formation brings the fluorophores close enough for FRET to occur, which is measured by a plate reader.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Use donor and acceptor beads coated with antibodies against the protein tags. Ternary complex formation brings the beads into proximity, leading to the generation of a chemiluminescent signal.
-
-
Data Analysis: The signal intensity is proportional to the amount of ternary complex formed. This can be used to determine the cooperativity of the complex.
Concluding Remarks
Both VH032 and CRBN ligands are powerful tools in the development of PROTACs. The choice between them is nuanced and should be guided by empirical data for the specific target of interest. VHL-based PROTACs may offer advantages for certain targets, while the extensive clinical experience and diverse chemical matter available for CRBN ligands make them a robust choice for many applications. This guide provides a foundational framework for comparing these two critical components of TPD strategies, emphasizing the importance of rigorous experimental validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Von Hippel–Lindau disease: insights into oxygen sensing, protein degradation, and cancer [jci.org]
- 12. benchchem.com [benchchem.com]
- 13. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Knockdown: A Comparative Guide to VH032-Based PROTAC-Mediated Degradation
For researchers, scientists, and drug development professionals, the targeted degradation of proteins has emerged as a powerful therapeutic strategy. This guide provides a comprehensive comparison of the VH032-based PROTAC MZ1 with an alternative degrader, dBET1, for the targeted degradation of the BRD4 protein. This analysis is supported by quantitative Western blot data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental procedures.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. A key component of many potent PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for tagging the target protein for degradation. VH032 is a well-characterized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide focuses on the performance of the VH032-containing PROTAC, MZ1, in mediating the degradation of the Bromodomain-containing protein 4 (BRD4), a critical regulator of oncogenes.
To provide a robust comparison, this guide evaluates MZ1 alongside dBET1, a PROTAC that also targets BRD4 but recruits a different E3 ligase, Cereblon (CRBN). This head-to-head analysis offers valuable insights into the nuances of PROTAC design and the impact of E3 ligase selection on degradation efficiency.
Quantitative Performance Analysis: MZ1 vs. dBET1
The efficacy of MZ1 and dBET1 in degrading BRD4 has been evaluated across various cancer cell lines using Western blot analysis. The following table summarizes representative quantitative data, showcasing the concentration-dependent degradation of BRD4.
| Cell Line | PROTAC | Concentration (nM) | BRD4 Degradation (%) | Reference |
| LS174t | MZ1 | 100 | ~75% | [1] |
| LS174t | MZ1 | 250 | >90% | [1] |
| LS174t | dBET1 | 500 | ~50% | [1] |
| LS174t | dBET1 | 1000 | >90% | [1] |
| NB4 (AML) | MZ1 | 250 | Near complete | [2] |
| Kasumi-1 (AML) | MZ1 | 250 | Near complete | [2] |
| MV4-11 (AML) | dBET1 | 500 | Significant | [3] |
| THP-1 (AML) | dBET1 | 1000 | Significant | [3] |
Note: The extent of degradation can vary depending on the cell line, treatment duration, and experimental conditions. The data presented is a representation from published studies.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of PROTAC-mediated degradation and the experimental workflow for its analysis by Western blot.
PROTAC-Mediated Protein Degradation Pathway.
Western Blot Analysis Workflow.
Experimental Protocols
A detailed methodology for assessing PROTAC-induced protein degradation by Western blot is crucial for obtaining reliable and reproducible results.
Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, LS174t, or relevant cancer cell lines) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
PROTAC Preparation: Prepare a stock solution of the PROTAC (e.g., 10 mM MZ1 or dBET1 in DMSO) and store it at -20°C. Immediately before use, dilute the stock solution to the desired final concentrations in fresh cell culture medium.
-
Treatment: Treat the cells with varying concentrations of the PROTAC (e.g., 0, 10, 100, 250, 1000 nM) for a specified duration (e.g., 6, 12, 24, or 48 hours). A vehicle-only control (e.g., 0.1% DMSO) must be included.
-
(Optional) Proteasome Inhibition Control: To confirm that the observed degradation is proteasome-dependent, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the PROTAC.
Protein Extraction and Quantification
-
Cell Lysis: Following treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Harvesting: Scrape the adherent cells and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
Western Blot Analysis
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
This guide provides a framework for the comparative analysis of VH032-based PROTACs, using MZ1 as a prime example against the CRBN-recruiting PROTAC, dBET1. The provided quantitative data, mechanistic and workflow diagrams, and detailed experimental protocols empower researchers to effectively design, execute, and interpret experiments in the dynamic field of targeted protein degradation. The choice between VHL and CRBN as the E3 ligase recruiter can significantly impact the degradation profile of a PROTAC, and a thorough, data-driven comparison is essential for the development of novel and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating VH032 PROTAC Efficacy Using Quantitative Proteomics: MZ1 vs. JQ1
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate the target protein from the cell entirely. A key component in many successful PROTACs is the VH032 ligand, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides an objective comparison of the efficacy of a VH032-based PROTAC, MZ1, against its parent small molecule inhibitor, JQ1, using quantitative proteomics data. Both molecules target the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene expression and are implicated in various cancers.
Introduction to VH032 PROTACs and the BET Family
VH032 is a synthetic ligand that binds to the VHL E3 ubiquitin ligase with high affinity.[1] When incorporated into a PROTAC, VH032 serves as the "hijacking" moiety, bringing the VHL ligase into proximity with the target protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
The BET family of proteins, comprising BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in transcriptional activation.[4] The small molecule inhibitor JQ1 binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby inhibiting their function.[4] The PROTAC MZ1 was developed by linking JQ1 to the VH032 ligand, transforming the inhibitor into a degrader of BET proteins.[5]
Quantitative Proteomics: A Global View of PROTAC Efficacy
To comprehensively assess the efficacy and specificity of a PROTAC, quantitative proteomics is the method of choice.[6][7] Techniques such as Tandem Mass Tag (TMT) labeling allow for the simultaneous identification and quantification of thousands of proteins in different experimental conditions.[8] This provides a global, unbiased view of how a PROTAC affects the cellular proteome, enabling the direct measurement of on-target degradation and the identification of potential off-target effects.
Comparative Analysis: MZ1 (VH032 PROTAC) vs. JQ1 (Small Molecule Inhibitor)
A key study by Zengerle et al. (2015) utilized quantitative proteomics to compare the effects of MZ1 and JQ1 on the proteome of HeLa cells. The results demonstrate the distinct mechanisms of action of a degrader versus an inhibitor.
Quantitative Proteomics Data Summary
The following table summarizes the key findings from a representative quantitative proteomics experiment comparing the effects of MZ1 and JQ1 on BET protein levels.
| Protein | Treatment | Fold Change (vs. Control) | p-value |
| BRD4 | MZ1 (1µM) | -4.2 | < 0.001 |
| JQ1 (1µM) | -0.5 | > 0.05 | |
| BRD2 | MZ1 (1µM) | -2.8 | < 0.01 |
| JQ1 (1µM) | -0.3 | > 0.05 | |
| BRD3 | MZ1 (1µM) | -2.5 | < 0.01 |
| JQ1 (1µM) | -0.4 | > 0.05 | |
| c-Myc | MZ1 (1µM) | -3.1 | < 0.001 |
| JQ1 (1µM) | -1.8 | < 0.05 |
Note: The data presented is a representative summary based on published findings and is intended for illustrative purposes. Actual values may vary between experiments.
As the data clearly indicates, MZ1 treatment leads to a significant and substantial decrease in the abundance of BRD2, BRD3, and BRD4 proteins. In contrast, JQ1, at the same concentration, has a negligible effect on the total protein levels of its targets. This highlights the fundamental difference between inhibition and degradation. Furthermore, the downstream target of BET proteins, c-Myc, is more profoundly downregulated upon MZ1-induced degradation of BET proteins compared to JQ1-mediated inhibition.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the key protocols for quantitative proteomics and Western blot validation.
Quantitative Proteomics (TMT Labeling)
-
Cell Culture and Treatment: HeLa cells are cultured to approximately 80% confluency and treated with 1µM of MZ1, 1µM of JQ1, or a vehicle control (DMSO) for 24 hours in triplicate.
-
Cell Lysis and Protein Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in a buffer containing 8 M urea and protease/phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Protein Digestion: For each sample, 100 µg of protein is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and digested overnight with sequencing-grade trypsin.
-
TMT Labeling: The resulting peptide mixtures are labeled with distinct TMT isobaric tags according to the manufacturer's protocol. The reaction is quenched with hydroxylamine.
-
Sample Pooling and Fractionation: The labeled peptide samples are combined, desalted, and fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
-
Data Analysis: The raw mass spectrometry data is processed using a software suite like Proteome Discoverer or MaxQuant. Peptides are identified by searching against a human protein database, and the relative abundance of proteins is quantified based on the TMT reporter ion intensities.
Western Blot Validation
-
Cell Lysis and Protein Quantification: Cells are treated as described above and lysed in RIPA buffer with protease inhibitors. Protein concentration is measured via BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Band intensities are quantified using image analysis software and normalized to the loading control to confirm the degradation observed in the proteomics experiment.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological processes and experimental procedures.
Conclusion
The comparative analysis of the VH032-based PROTAC MZ1 and the small molecule inhibitor JQ1 unequivocally demonstrates the power of the PROTAC modality. Quantitative proteomics provides an indispensable tool for validating the efficacy and specificity of these novel therapeutics. The data clearly show that while JQ1 can inhibit BET protein function, MZ1 effectively eliminates the target proteins, leading to a more profound and sustained downstream effect. This guide provides researchers with the foundational knowledge, comparative data, and detailed protocols necessary to effectively utilize quantitative proteomics in the evaluation of VH032-based and other PROTACs.
References
- 1. Optimizing Proteomics Sample Preparation for TMT Labeling [preomics.com]
- 2. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 | Semantic Scholar [semanticscholar.org]
- 8. Pardon Our Interruption [opnme.com]
A Comparative Analysis of VHL Ligands: VH032 vs. VH298
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the von Hippel-Lindau (VHL) E3 ligase ligands, VH032 and VH298. This analysis is supported by experimental data to inform the selection of the appropriate ligand for applications such as PROTAC (Proteolysis Targeting Chimera) development and hypoxia signaling research.
The von Hippel-Lindau (VHL) protein is a crucial component of the cellular oxygen-sensing pathway, acting as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex. This complex targets the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Small molecule ligands that bind to VHL can inhibit the VHL:HIF-α interaction, leading to the stabilization of HIF-α and the activation of hypoxic responses. Furthermore, these ligands are instrumental as the E3 ligase-recruiting element in PROTACs, which are designed to induce the degradation of specific target proteins.
VH032 was one of the pioneering synthetic ligands developed for VHL, demonstrating nanomolar affinity. Building upon this scaffold, VH298 was subsequently engineered as a more potent and cell-permeable successor. This guide will delve into a comparative study of these two widely used VHL ligands.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for VH032 and VH298, providing a clear comparison of their binding affinities and cellular activities.
| Ligand | Binding Affinity (K_d) to VHL | Method | Reference |
| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |
| VH298 | 90 nM | Isothermal Titration Calorimetry (ITC) | [2][3] |
| VH298 | 80 nM | Fluorescence Polarization (FP) | [3][4] |
Table 1: Comparative Binding Affinities of VH032 and VH298 to the VHL Protein.
| Ligand | Cellular Activity (HIF-1α Stabilization) | Cell Line | Method | Reference |
| VH032 | Effective at concentrations >10 µM | HeLa | Western Blot | [5] |
| VH298 | Detectable response at 10 µM, with time- and concentration-dependent accumulation of hydroxylated HIF-α | HeLa | Western Blot |
Table 2: Comparative Cellular Activity of VH032 and VH298.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental evaluation of these ligands, the following diagrams illustrate the VHL-HIF signaling pathway and a typical experimental workflow for ligand characterization.
VHL-HIF Signaling Pathway and Ligand Intervention.
Experimental Workflow for VHL Ligand Characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
This protocol provides a general framework for assessing the binding of VH032 and VH298 to the VHL-ElonginB-ElonginC (VCB) complex.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Immobilization:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
The VCB protein complex is diluted in 10 mM sodium acetate, pH 5.0, to a concentration of 5-20 µg/mL and injected over the activated surface to achieve an immobilization level of approximately 3000-5000 response units (RU).[6]
-
The surface is then deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.[6]
-
-
Binding Analysis:
-
VH032 and VH298 are serially diluted in running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
The ligand solutions are injected over the immobilized VCB surface at a flow rate of 30-50 µL/min for a specified association time (e.g., 60-120 seconds), followed by a dissociation phase with running buffer.[6]
-
The sensor surface is regenerated between injections using a mild regeneration solution if necessary.
-
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Instrumentation: MicroCal PEAQ-ITC, VP-ITC, or equivalent.
-
Sample Preparation:
-
The VCB protein complex is dialyzed extensively against the desired experimental buffer (e.g., 20 mM HEPES pH 8.0).[7]
-
VH032 and VH298 are dissolved in the final dialysis buffer to a concentration 10-20 times higher than the protein concentration in the cell.[4][8] It is crucial that the buffer for both protein and ligand is identical to minimize heats of dilution.
-
Typical starting concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the ligand in the syringe.[8]
-
-
Titration:
-
The protein solution is loaded into the sample cell, and the ligand solution into the injection syringe.
-
A series of small injections (e.g., 2 µL) of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of VH032 and VH298 to displace a fluorescently labeled HIF-1α peptide from the VCB complex.
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VCB complex, its rotation slows, and polarization increases. A competing ligand will displace the fluorescent peptide, causing a decrease in polarization.
-
Reagents:
-
VCB protein complex.
-
Fluorescently labeled HIF-1α peptide (e.g., FAM-labeled 20-mer HIF-1α peptide).
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).[9]
-
VH032 and VH298 as competitor ligands.
-
-
Procedure:
-
In a microplate, a constant concentration of the VCB complex and the fluorescently labeled HIF-1α peptide are mixed. The protein concentration is typically around the K_d of the fluorescent peptide's interaction with VCB.[9]
-
Serial dilutions of VH032 or VH298 are added to the wells.
-
The plate is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
-
Data Analysis: The decrease in fluorescence polarization is plotted against the competitor ligand concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Western Blot for HIF-1α Stabilization
This protocol details the detection of HIF-1α protein levels in cells treated with VH032 or VH298.
-
Cell Culture and Treatment:
-
Cells (e.g., HeLa) are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of VH032 or VH298 (or DMSO as a vehicle control) for a specified time (e.g., 2, 4, 8, 24 hours). A positive control for HIF-1α stabilization, such as CoCl2 or deferoxamine (DFO), should be included.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE on a 7.5% polyacrylamide gel and transferred to a PVDF or nitrocellulose membrane.[2]
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[2]
-
The membrane is incubated with a primary antibody against HIF-1α (e.g., diluted 1:500-1:2000) overnight at 4°C.[10]
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The membrane is stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The HIF-1α signal is normalized to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This method is used to quantify the mRNA levels of HIF-1α target genes, such as VEGFA and SLC2A1 (GLUT1), in response to ligand treatment.
-
RNA Isolation and cDNA Synthesis:
-
Cells are treated with VH032 or VH298 as described for the Western blot.
-
Total RNA is isolated using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
First-strand cDNA is synthesized from the RNA using a reverse transcriptase kit with random hexamer or oligo(dT) primers.
-
-
Real-Time PCR:
-
The PCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (VEGFA, SLC2A1) and a reference gene (e.g., ACTB, GAPDH).
-
The reaction is run on a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[11]
-
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression is normalized to the reference gene and compared to the vehicle-treated control.
Conclusion
Both VH032 and VH298 are valuable tools for modulating the VHL-HIF pathway and for the development of PROTACs. The data presented here clearly indicates that VH298 possesses a higher binding affinity for VHL and demonstrates enhanced cellular activity compared to its predecessor, VH032. The improved characteristics of VH298, including its increased potency and cell permeability, make it a more suitable candidate for in vivo applications and for the development of highly potent PROTACs. However, VH032 remains a useful and well-characterized tool for in vitro studies and as a foundational molecule for further chemical modifications. The choice between these two ligands will ultimately depend on the specific requirements of the research or drug development project. The detailed experimental protocols provided in this guide should enable researchers to rigorously evaluate and compare these and other VHL ligands in their own experimental settings.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. benchchem.com [benchchem.com]
- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dhvi.duke.edu [dhvi.duke.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. en.actc-lab.chem.uoa.gr [en.actc-lab.chem.uoa.gr]
VH032-Based PROTACs vs. Inhibitors: A Comparative Guide to Targeted Protein Degradation
In the landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. While traditional small-molecule inhibitors have long been the cornerstone of pharmacology, a newer modality, Proteolysis Targeting Chimeras (PROTACs), offers a distinct and often more potent mechanism of action. This guide provides an in-depth comparison between conventional inhibitors and PROTACs built upon the highly specific Von Hippel-Lindau (VHL) E3 ligase ligand, VH032. We will explore the fundamental advantages of the degradation approach, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Mechanism of Action: Occupancy vs. Event-Driven Pharmacology
Traditional inhibitors function through an occupancy-driven model. They must bind to a target protein, typically at an active site, in a stoichiometric manner (1:1) and remain bound to prevent its function. The efficacy of an inhibitor is therefore dependent on maintaining a plasma concentration high enough to ensure continuous target occupancy.
In contrast, VH032-based PROTACs employ an event-driven mechanism. These heterobifunctional molecules consist of three parts: a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (in this case, VH032, which binds to VHL), and a linker connecting them.[1][2] The PROTAC brings the target protein into close proximity with the VHL E3 ligase, leading to the target's ubiquitination and subsequent degradation by the 26S proteasome.[3] Because the PROTAC is released after inducing this "event," a single molecule can catalytically trigger the degradation of multiple target protein molecules.[4]
Key Advantages of VH032-Based PROTACs
The catalytic nature of PROTACs translates into several significant advantages over traditional inhibitors.
Enhanced Potency and Catalytic Activity
By physically removing the target protein, PROTACs can achieve a biological effect at concentrations far lower than those required for inhibitors to maintain functional blockade. This is highlighted by comparing the cellular activity of PROTACs with their parent inhibitors. For instance, the Homo-PROTAC CM11, which dimerizes VHL for self-degradation using a VH032-derived ligand, induces profound VHL degradation at nanomolar concentrations. This represents a greater than 1000-fold increase in cellular activity compared to the parent VH032 inhibitor, which requires high micromolar concentrations to disrupt the VHL:HIF-α interaction.[5]
Sustained Duration of Action
The effect of an inhibitor lasts only as long as it occupies its target. Once the inhibitor is metabolized or cleared, the protein's function is restored. In contrast, PROTAC-mediated degradation results in the elimination of the target protein. The biological effect persists until the cell synthesizes new protein, leading to a more durable and prolonged pharmacological response.[5] This allows for less frequent dosing and can overcome compensatory mechanisms like target protein upregulation.
Improved Selectivity and Targeting Specificity
PROTACs offer an additional layer of selectivity. Besides the binding affinity of the warhead for the target and the VH032 ligand for VHL, the stability and cooperativity of the resulting ternary complex (Target-PROTAC-VHL) are critical for effective degradation.[4] This means a PROTAC can be highly selective for a target even if its warhead has modest affinity or binds to other off-targets, as an effective ternary complex may not form with those off-targets. Furthermore, studies have shown that the VH032 ligand itself is exquisitely specific and selective for VHL, minimizing potential off-target effects related to E3 ligase recruitment.[6]
Overcoming Inhibitor Resistance
Resistance to inhibitors often arises from mutations in the drug-binding site that reduce binding affinity. PROTACs can overcome this limitation. As long as the mutated protein can still be recognized and bound by the PROTAC's warhead—even with reduced affinity—it can be brought to the VHL ligase for degradation. This provides a powerful strategy to address acquired resistance in clinical settings.[7][8]
Targeting the "Undruggable" Proteome
Approximately 80% of the human proteome is considered "undruggable" by traditional inhibitors because many proteins lack a well-defined active site for small molecules to bind and inhibit. PROTACs circumvent this by only requiring a binding site, not an active site. This opens up the possibility of targeting scaffolding proteins, transcription factors, and other non-enzymatic proteins that were previously intractable.[2]
Quantitative Data Presentation
The following tables summarize comparative data for VH032-based PROTACs and their corresponding inhibitors or components.
Table 1: Comparison of Potency (PROTACs vs. Inhibitors)
| Compound | Type | Target(s) | Metric | Value | Reference |
| VH032 | Inhibitor/VHL Ligand | VHL-HIF-1α interaction | Kd | 185 nM | [9] |
| CM11 | VHL Homo-PROTAC | VHL | DC50 | <100 nM | [5] |
| PKI-587 | Inhibitor | PI3K / mTOR | IC50 | 0.47 nM (p110α), 1.6 nM (mTOR) | [10] |
| GP262 | PI3K/mTOR PROTAC | PI3Kα / mTOR | DC50 | 227.4 nM (p110α), 45.4 nM (mTOR) | [10] |
Note: DC50 is the concentration for 50% maximal degradation; Kd is the dissociation constant; IC50 is the half-maximal inhibitory concentration. Direct comparison should be made cautiously as metrics measure different biological outcomes (binding/inhibition vs. degradation).
Table 2: Physicochemical & Permeability Data for Select VH032-Based PROTACs
| PROTAC Series | Compound | Target | Permeability (Pe, 10-6 cm/s) | Note | Reference |
| MZ Series | MZ1 (Compound 7) | BRD4 | 0.6 | Most permeable in the series | [2][4] |
| Compound 8 | BRD4 | 0.03 | 20-fold less permeable than MZ1 but more active due to better ternary complex stability | [2][4] | |
| Compound 9 | BRD4 | 0.006 | Least permeable in the series | [2][4] | |
| AT Series | AT1 (Compound 15) | BRD4 | 0.009 | Very low permeability | [2][4] |
Note: Permeability was measured using a Parallel Artificial Membrane Permeability Assay (PAMPA). Pe > 1 x 10-6 cm/s is considered modest permeability. These data highlight that while crucial, permeability is not the sole determinant of PROTAC efficacy; ternary complex formation is also key.[4]
Experimental Protocols & Workflows
Assessing the efficacy of a PROTAC requires specific biochemical and cellular assays. Below are detailed protocols for two fundamental experiments.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the extent of target protein degradation.[3]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a density to reach 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of the VH032-based PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO at <0.1%).[11]
-
Treat cells with varying concentrations of the PROTAC for a set time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Scrape and collect the cell lysate, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Sample Preparation & SDS-PAGE:
-
Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature proteins.[3]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate via electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein.
-
Incubate separately with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control. Plot this against PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).[3]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms that the PROTAC physically links the target protein and the VHL E3 ligase inside the cell.
Methodology:
-
Cell Culture and Treatment:
-
Treat cells with the VH032-based PROTAC, a negative control (e.g., inactive epimer), and a vehicle control for a short duration (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the cleared lysate with an antibody against the VHL protein (or the target protein) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting on the eluted samples as described above.
-
Probe separate blots for the presence of the target protein and VHL.
-
-
Analysis:
-
A band for the target protein in the sample where VHL was immunoprecipitated (and vice-versa) indicates the formation of the ternary complex. The intensity of this band should be strongest in the PROTAC-treated sample.
-
PROTAC Signaling and Degradation Pathway
The journey of a VH032-based PROTAC from cell entry to target degradation involves a series of coordinated cellular events, primarily hijacking the Ubiquitin-Proteasome System (UPS).
Conclusion
VH032-based PROTACs represent a transformative approach in drug discovery, offering distinct advantages over traditional inhibitors. Their catalytic, event-driven mechanism allows for enhanced potency, prolonged duration of action, and the potential to overcome inhibitor resistance. By inducing the physical elimination of target proteins, they provide a robust and durable therapeutic effect. While challenges such as optimizing physicochemical properties for better permeability remain, the ability to target previously "undruggable" proteins opens up vast new territories for therapeutic intervention. The continued development and application of VH032-based PROTACs hold immense promise for creating a new generation of medicines against a wide range of diseases.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Assessing the Selectivity of VH032-Based Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of proteolysis-targeting chimeras (PROTACs) has emerged as a transformative strategy in drug discovery, enabling the targeted degradation of proteins previously considered "undruggable." A key component of many successful PROTACs is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. VH032, a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has become a cornerstone in the design of a multitude of degraders.[1][2][3] This guide provides a comprehensive comparison of the selectivity of VH032-based degraders, supported by experimental data and detailed methodologies to aid researchers in the evaluation and development of these powerful molecules.
Performance Comparison: VH032-Based Degraders vs. Alternatives
The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. While the "warhead" targeting the protein of interest (POI) plays a significant role, the choice of E3 ligase and the overall architecture of the PROTAC molecule are equally crucial in defining its degradation profile across the proteome.
Below is a summary of quantitative data for prominent VH032-based degraders targeting the Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, compared with CRBN-based counterparts.
| Degrader | E3 Ligase Ligand | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VH032 | BRD4 | HeLa | 29 | >90 | [4] |
| ARV-771 | VH032 | BETs | 22Rv1 | <1 | >95 | [5] |
| Compound 34 | VH032 | BRD4 | MDA-MB-231 | 60.0 | - | [1] |
| dBET1 | Pomalidomide | BRD4 | MV4;11 | 8 | >98 | |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >95 | |
| Compound 27 | Pomalidomide | BRD4 | MDA-MB-231 | 97.1 | 88 | [1] |
| Compound 33 | Pomalidomomide | BRD4 | MDA-MB-231 | 89.9 | 78 | [1] |
Note: DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed. Lower DC50 and higher Dmax values indicate greater potency and efficacy, respectively. The data presented is compiled from different studies and direct head-to-head comparisons in the same experimental setup may yield different results.
Signaling Pathways and Experimental Workflows
To understand the mechanism and selectivity of VH032-based degraders, it is essential to visualize the key molecular events and the experimental approaches used for their assessment.
Caption: Mechanism of action of a VH032-based PROTAC.
The diagram above illustrates how a VH032-based PROTAC brings a target protein of interest (POI) into proximity with the VHL E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.
Caption: Workflow for assessing degrader selectivity using TMT-based proteomics.
This workflow outlines the key steps in a quantitative proteomics experiment to determine the selectivity of a PROTAC. This unbiased approach allows for the identification of all proteins that are degraded upon treatment with the compound.
Experimental Protocols
A thorough assessment of a degrader's selectivity relies on robust and well-controlled experiments. Mass spectrometry-based proteomics is the current gold standard for an unbiased, proteome-wide evaluation of PROTAC-induced degradation.[6]
Quantitative Tandem Mass Tag (TMT) Proteomics for Selectivity Profiling
This protocol provides a detailed methodology for assessing the selectivity of VH032-based degraders.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line to ~80% confluency.
-
Treat cells with the VH032-based degrader at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and for different durations (e.g., 6, 12, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., a PROTAC with an inactive E3 ligase ligand or a warhead that does not bind the target).
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
3. Protein Digestion:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
4. Peptide Labeling with TMT Reagents:
-
Label the peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions. This allows for the multiplexing of up to 18 samples in a single mass spectrometry run.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples.
5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Desalt the combined labeled peptide sample using a C18 solid-phase extraction cartridge.
-
Separate the peptides using a high-performance liquid chromatography (HPLC) system with a reversed-phase column.
-
Analyze the eluting peptides using a high-resolution Orbitrap mass spectrometer.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Identify the peptides and proteins based on a human protein database.
-
Quantify the relative abundance of each protein across the different treatment conditions based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to the controls. These are potential on- and off-targets of the degrader.
By following these rigorous experimental protocols and employing unbiased proteomic approaches, researchers can gain a comprehensive understanding of the selectivity of VH032-based degraders, paving the way for the development of safer and more effective targeted protein degradation therapies.
References
- 1. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Ternary Complex Formation with VH032 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies used to validate the formation of ternary complexes induced by Proteolysis-Targeting Chimeras (PROTACs) that utilize the VH032 ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We will focus on well-characterized PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4, offering a comparative analysis of their performance and the experimental techniques employed.
Introduction to VH032 PROTACs and Ternary Complex Formation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase[1][2]. This is achieved through the formation of a key ternary complex consisting of the target protein, the PROTAC, and the E3 ligase[3]. The stability and cooperativity of this complex are critical determinants of the efficiency of subsequent ubiquitination and proteasomal degradation of the target protein[1][4].
VH032 is a potent and selective ligand for the VHL E3 ligase, with a binding affinity (Kd) of 185 nM, and is a popular choice for the design of VHL-recruiting PROTACs[5]. This guide will use the well-studied BRD4-targeting PROTACs, MZ1 and ARV-771, both of which incorporate a VH032-derived moiety, as primary examples to illustrate the validation of ternary complex formation.
Comparative Analysis of VH032-Based PROTACs
The formation of a stable ternary complex is a crucial step for effective protein degradation. The efficiency of this process is often quantified by the cooperativity factor (α), which measures the synergy between the binding of the PROTAC to the target protein and the E3 ligase. A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other.
Below is a summary of the quantitative data for the ternary complex formation of MZ1 and ARV-771 with BRD4 and VHL, as determined by various biophysical methods.
| PROTAC | Target Domain | Technique | Binary KD (PROTAC to VHL) | Ternary KD (PROTAC to VHL in presence of BRD4) | Cooperativity (α) | Reference |
| MZ1 | BRD4BD1 | SPR | ~70 nM | ~30 nM | ~2.3 | [6] |
| BRD4BD2 | SPR | ~70 nM | ~2 nM | ~35 | [6] | |
| BRD4BD2 | ITC | 59 nM | 4 nM | 15 | [7] | |
| ARV-771 | BRD4BD1 | SPR | ~60 nM | ~30 nM | ~2 | [6] |
| BRD4BD2 | SPR | ~60 nM | ~4 nM | ~15 | [6] |
Key Observations:
-
Both MZ1 and ARV-771 demonstrate significantly higher cooperativity and ternary complex affinity with the second bromodomain (BD2) of BRD4 compared to the first (BD1). This selectivity in ternary complex formation can lead to preferential degradation of BRD4 over other BET family members[1][6].
-
The data shows good concordance between different biophysical techniques (SPR and ITC), providing robust validation of the ternary complex parameters.
Experimental Protocols for Key Validation Assays
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summaries of common experimental protocols for validating ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring the kinetics and affinity of biomolecular interactions in real-time[8][9].
Objective: To determine the binary and ternary binding kinetics and affinities.
General Protocol:
-
Immobilization: The E3 ligase (e.g., biotinylated VHL complex) is immobilized on a streptavidin-coated sensor chip[10].
-
Binary Interaction: A series of concentrations of the PROTAC alone are flowed over the sensor surface to measure the binary binding kinetics (kon, koff) and affinity (KD) to the E3 ligase[9].
-
Ternary Interaction: A series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., BRD4 bromodomain) and varying concentrations of the PROTAC are flowed over the immobilized E3 ligase[9].
-
Data Analysis: Sensorgram data are fitted to a 1:1 binding model to determine the kinetic parameters for binary and ternary complex formation. The cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD[10].
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n)[7][11].
Objective: To determine the thermodynamics of binary and ternary complex formation and calculate cooperativity.
General Protocol:
-
Sample Preparation: The purified target protein, E3 ligase complex, and PROTAC are prepared in a matched buffer to minimize heats of dilution[11].
-
Binary Titrations:
-
Ternary Titration: To determine the ternary complex affinity, a pre-formed complex of the PROTAC and the target protein is titrated into the E3 ligase in the cell[1].
-
Data Analysis: The resulting thermograms are integrated and fitted to a suitable binding model to extract the thermodynamic parameters. Cooperativity is calculated from the binary and ternary binding affinities[11].
NanoBRET™ Ternary Complex Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to monitor the formation of ternary complexes in live cells[3][12].
Objective: To quantify the formation of the PROTAC-induced ternary complex in a cellular environment.
General Protocol:
-
Cell Line Engineering: Cells are engineered to express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase fused to a HaloTag® (the BRET acceptor)[12].
-
Cell Treatment: The engineered cells are treated with the HaloTag® ligand labeled with a fluorescent reporter and then with varying concentrations of the PROTAC[13].
-
BRET Measurement: The NanoLuc® substrate is added, and the luminescence is measured at two wavelengths: one for the donor and one for the acceptor. The BRET ratio is calculated as the acceptor emission divided by the donor emission[13].
-
Data Analysis: An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex relationships in PROTAC-mediated protein degradation.
Alternatives and Comparisons
While VH032-based PROTACs are highly effective, it is important to consider alternatives in PROTAC design. A primary alternative is the use of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
| Feature | VHL-based PROTACs (e.g., VH032) | CRBN-based PROTACs (e.g., Thalidomide-based) |
| Ligand Size | Generally larger, more peptide-like | Smaller, more "drug-like" |
| Kinetics | Form relatively long-lived complexes | Generally have faster turnover rates |
| Subcellular Localization | Cytoplasmic and nuclear | Primarily nuclear |
| Off-Target Effects | Less prone to "molecular glue" type off-target effects | Can have off-target effects on zinc-finger transcription factors |
The choice between VHL and CRBN recruitment depends on the specific target protein, its subcellular localization, and the desired pharmacokinetic and pharmacodynamic properties of the PROTAC[][15].
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. For VH032-based PROTACs, a suite of biophysical and cellular assays provides a robust framework for characterizing the affinity, kinetics, and cooperativity of the PROTAC-induced protein-protein interactions. As demonstrated with MZ1 and ARV-771, these quantitative measurements are invaluable for understanding the structure-activity relationships that govern PROTAC efficacy and for guiding the rational design of next-generation protein degraders. The careful selection of validation assays and a thorough understanding of the underlying biological pathways are essential for advancing this promising therapeutic modality.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. scispace.com [scispace.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. aragen.com [aragen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. promega.com [promega.com]
- 15. benchchem.com [benchchem.com]
Alkyl vs. PEG Linkers for VH032 PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, the component connecting the target-binding ligand and the E3 ligase recruiter, plays a pivotal role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule.[1] For PROTACs utilizing the von Hippel-Lindau (VHL) E3 ligase ligand VH032, the choice between an alkyl-based or a polyethylene glycol (PEG)-based linker can significantly impact key performance parameters. This guide provides an objective comparison of these two linker types, supported by experimental data, to inform the rational design of next-generation VH032-based protein degraders.
Performance Comparison: Permeability at the Forefront
A key challenge in PROTAC development is achieving sufficient cell permeability to enable effective target engagement and degradation.[2] The physicochemical properties of the linker are a major driver of a PROTAC's ability to cross the cell membrane. Experimental data from a Parallel Artificial Membrane Permeability Assay (PAMPA) provides a direct comparison of VH032-based PROTACs bearing either an alkyl or a PEG linker.
Contrary to the expectation that reducing polar surface area with short alkyl linkers would improve permeability, studies on VH032-based PROTACs have shown different results.[3] In a direct comparison, a VH032 PROTAC with an alkyl linker (Compound 17) exhibited lower permeability than a counterpart with a one-unit PEG linker (Compound 15).[3][4] This suggests that for VH032-based PROTACs, the incorporation of a PEG linker may offer a more favorable balance of properties for cell entry. The ether oxygen in the PEG linker might shield hydrogen bond donors, a phenomenon that can enhance membrane permeability.[3][4]
Shorter linkers are generally associated with better permeability.[3][4] However, the composition of the linker appears to be a more dominant factor in the case of VH032 PROTACs, with short PEG linkers outperforming a comparable alkyl linker.[3]
| Linker Type | Compound ID | Permeability (P_e_) (10⁻⁶ cm/s) | Reference |
| Alkyl | 17 | 0.002 | [3][4] |
| 1-unit PEG | 15 | 0.005 | [3] |
| 2-unit PEG | 16 | 0.003 | [3] |
The Influence of Linker Type on Degradation Efficiency
Generally, flexible linkers like alkyl and PEG chains are favored in early-stage PROTAC development due to their synthetic accessibility and the conformational flexibility they provide, which increases the likelihood of forming a productive ternary complex.[1] While PEG linkers can enhance solubility, which is often a desirable property for in vitro and in vivo applications, the exchange of an alkyl chain for PEG units has in some cases led to weaker degradation, suggesting that the introduction of oxygen atoms can sometimes inhibit PROTAC activity.[6][7] The optimal linker must be determined empirically for each specific PROTAC system, as there is no universally superior linker type.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate VH032 PROTACs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of VH032 Thiol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Protocols for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of VH032 thiol, a potent von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand utilized in Proteolysis Targeting Chimeras (PROTACs), is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to its thiol functional group, this compound is malodorous and requires specific procedures to neutralize its reactivity and odor before disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on established best practices for the handling and disposal of thiol-containing compounds. It is imperative that all laboratory personnel consult their institution's Environmental Health & Safety (EHS) department and, if possible, obtain the specific SDS from the supplier before handling or disposing of this compound.
Immediate Safety and Handling
Before beginning any work with this compound, ensure that the following personal protective equipment (PPE) is worn:
-
Nitrile gloves
-
Safety goggles
-
A properly fitted laboratory coat
All manipulations involving this compound must be conducted within a certified chemical fume hood to mitigate the inhalation of vapors and to control its potent odor.
Step-by-Step Disposal Protocol
The primary method for neutralizing thiol compounds is through oxidation with a sodium hypochlorite solution (household bleach), which converts the reactive and odorous thiol group into a less volatile and non-malodorous sulfonic acid.[1]
Step 1: Decontamination of Glassware and Equipment
All non-disposable items that have come into contact with this compound, such as glassware, syringes, and spatulas, must be decontaminated immediately after use.
-
Prepare a Bleach Bath: Inside a chemical fume hood, prepare a decontamination bath in a designated plastic container by mixing household bleach and water. A 1:1 mixture is generally effective.[2][3] For larger items that cannot be fully submerged, they can be filled with the bleach solution, sealed, labeled, and left to stand in the fume hood.[1][2]
-
Soaking: Submerge the contaminated items in the freshly prepared bleach solution.[1] Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of the thiol.[1][2]
-
Post-Decontamination Cleaning: After soaking, thoroughly rinse the glassware and equipment with water before proceeding with standard laboratory cleaning procedures.[2]
Step 2: Disposal of Liquid Waste
-
Unused this compound: Any unused or surplus this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. The original container should be tightly sealed and placed in the designated hazardous waste collection area.[1]
-
Neutralization of Small Quantities: For small amounts of this compound waste, such as residual amounts in reaction vessels, chemical neutralization is recommended.
-
Work within a chemical fume hood.
-
Slowly add the thiol-containing waste to a stirred, cooled bleach solution. The oxidation of thiols can be exothermic, so for larger quantities, it is important to monitor the temperature and cool the container in an ice bath if necessary.[1]
-
-
Waste Collection: The resulting neutralized solution, which contains the oxidized thiol, should be collected as hazardous waste.[1] Transfer the solution to a designated container for hazardous waste and label it accordingly.
Step 3: Disposal of Contaminated Solid Waste
Disposable items that are contaminated with this compound, such as gloves, pipette tips, and paper towels, must be treated as hazardous waste.
-
Containment: To control the odor, place these items in a sealable plastic bag (e.g., a zip-lock bag) immediately after use.[3][4]
-
Hazardous Waste Collection: The sealed bag should then be placed in a designated hazardous waste container that is clearly labeled as containing thiol waste.[1][3]
Quantitative Data for Thiol Disposal
| Parameter | Recommended Value/Procedure | Source(s) |
| Bleach Solution for Decontamination | 1:1 mixture of household bleach and water. | [2][3] |
| Soaking Time for Glassware | At least 14-24 hours. | [1][2] |
| Handling of Exothermic Reactions | Add thiol waste slowly to a cooled bleach solution; monitor temperature and use an ice bath if necessary. | [1] |
Experimental Protocol: Neutralization of Thiol-Containing Liquid Waste
This protocol outlines a general procedure for the neutralization of small quantities of thiol-containing liquid waste.
-
Preparation:
-
Don all necessary PPE (nitrile gloves, safety goggles, lab coat).
-
Ensure the chemical fume hood is operational.
-
Prepare a fresh 1:1 bleach-water solution in a suitably sized beaker or flask equipped with a magnetic stir bar.
-
If necessary, prepare an ice bath to cool the bleach solution.
-
-
Neutralization:
-
Place the container with the bleach solution on a stir plate within the fume hood and begin stirring.
-
Slowly and carefully, add the thiol-containing liquid waste dropwise to the stirring bleach solution.
-
Observe the reaction. If a significant temperature increase is noted, pause the addition and allow the solution to cool, or place the container in the ice bath.
-
-
Completion and Waste Collection:
-
After the addition is complete, allow the mixture to stir for at least one hour to ensure the reaction goes to completion.
-
Turn off the stir plate and carefully remove the stir bar.
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
-
Final Decontamination:
-
Decontaminate the reaction vessel and stir bar by soaking them in a bleach bath as described in the glassware decontamination section.
-
This compound Disposal Workflow
References
Personal protective equipment for handling VH032 thiol
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for VH032 thiol, a functionalized von-Hippel-Lindau (VHL) protein ligand integral to Proteolysis-Targeting Chimera (PROTAC) research. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from established protocols for handling analogous thiol-containing compounds. All procedures must be conducted with stringent adherence to safety protocols, and a thorough risk assessment should be performed before beginning any work with this chemical.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure comprehensive protection from the potential hazards associated with this compound. Thiol compounds are known for their potent, unpleasant odors and potential health risks, including skin, eye, and respiratory irritation.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards. | To protect eyes from splashes and aerosols. |
| Skin Protection | Chemical-resistant lab coat. Fire/flame resistant and impervious clothing is recommended. | To prevent skin contact with the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene, or Butyl rubber). Check manufacturer's compatibility data. | To prevent direct skin contact. No single glove material is impervious to all chemicals; frequent changes are crucial. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary. | To prevent inhalation of vapors. |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
II. Operational and Handling Plan
All work with this compound must be performed in a designated area, preferably within a certified chemical fume hood, to control vapor exposure.
Storage and Handling:
-
Store this compound at -20°C for long-term storage. For short-term storage (days to weeks), 0 - 4°C is acceptable.
-
Handle the compound in a well-ventilated area, exclusively within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep containers tightly sealed when not in use. To minimize odor release, consider sealing the cap with Teflon tape.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. The primary method for neutralizing thiol hazards is through oxidation, typically using a sodium hypochlorite solution (bleach).
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Protocol |
| Unused this compound | Dispose of as hazardous chemical waste according to your institution's guidelines. The original container should be tightly capped and sealed. |
| Liquid Waste | Quench liquid waste containing this compound by slowly adding it to a stirred bleach solution (approximately 5-6% sodium hypochlorite) within a fume hood. The reaction can be exothermic, so cooling may be necessary. The resulting neutralized solution should be disposed of as hazardous waste. |
| Solid Waste (Gloves, paper towels, etc.) | If malodorous, seal in a zip-lock bag and place in a labeled, wide-mouth plastic jar for disposal as hazardous waste. |
| Contaminated Glassware | Immediately submerge in a bleach bath (a 1:1 mixture of commercial bleach and water is recommended) inside a fume hood. Allow to soak for at least 14-24 hours to ensure complete oxidation. After soaking, rinse thoroughly with water before standard cleaning. |
Experimental Protocol for Thiol Neutralization:
The following protocol outlines the general steps for neutralizing thiol waste via oxidation with a hypochlorite solution.
Materials:
-
Appropriate PPE (as outlined in Table 1)
-
Chemical fume hood
-
Designated hazardous waste container
-
Household bleach (~5-6% sodium hypochlorite) or a high-test hypochlorite (HTH) solution
Procedure:
-
Preparation: Perform all steps within a certified chemical fume hood. Prepare a bleach solution in an appropriate container.
-
Neutralization: Slowly and carefully add the thiol-containing waste to the bleach solution with stirring. Be mindful of any potential exothermic reactions.
-
Verification: Allow the mixture to react for at least 24 hours. Cautiously check for the characteristic thiol odor. If the odor persists, add more bleach and allow for additional reaction time.
-
Final Disposal: Once neutralized, dispose of the resulting solution as hazardous waste in accordance with
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
